4-(6-Bromopyridin-2-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-3-1-2-10(14-11)8-4-6-9(7-5-8)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFAKRRQNUNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582927 | |
| Record name | 4-(6-Bromopyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928658-23-5 | |
| Record name | 4-(6-Bromopyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of 4-(6-Bromopyridin-2-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science.
Molecular and Physicochemical Data
A comprehensive summary of the key quantitative data for this compound is presented below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |
| Molecular Weight | 278.101 g/mol | [1] |
| CAS Number | 928658-23-5 | [1][2][3] |
| MDL Number | MFCD09753803 | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [2][4] |
Elemental Composition and Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₂H₈BrNO₂.
The standard atomic weights of the elements are:
The calculated molecular weight is therefore: (12 x 12.011) + (8 x 1.008) + (1 x 79.904) + (1 x 14.007) + (2 x 15.999) = 278.101 g/mol
Experimental Protocols
A plausible synthetic route would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.
Hypothetical Synthetic Workflow for this compound:
Signaling Pathways and Biological Activity
The biological activity and involvement in signaling pathways for this compound are not detailed in the initial search results. However, the structural motif of a substituted pyridine coupled to a benzoic acid is common in medicinal chemistry and can be found in molecules targeting a variety of biological pathways. Further research would be required to elucidate the specific biological targets and mechanisms of action for this compound.
A logical workflow for investigating the biological activity of a novel compound like this compound is outlined below.
References
- 1. smochem.com [smochem.com]
- 2. 928658-23-5|this compound|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 4-Pyridin-4-yl-benzoic acid | 4385-76-6 [sigmaaldrich.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Bromine - Wikipedia [en.wikipedia.org]
- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 16. byjus.com [byjus.com]
- 17. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 21. Nitrogen - Wikipedia [en.wikipedia.org]
- 22. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 23. princeton.edu [princeton.edu]
- 24. Oxygen - Wikipedia [en.wikipedia.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 27. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(6-bromopyridin-2-yl)benzoic acid, a biaryl compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs to provide a robust framework for its synthesis, characterization, and potential biological evaluation. The document details a proposed synthetic route via the Suzuki-Miyaura coupling reaction, outlines expected physicochemical and spectroscopic properties, and discusses potential avenues for biological screening based on the known activities of its constituent chemical moieties.
Introduction
This compound is a heterocyclic compound that incorporates both a pyridine and a benzoic acid functional group. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other molecular interactions.[1][2] The benzoic acid moiety provides a handle for further chemical modification and can also contribute to biological activity.[2] The presence of a bromine atom offers a site for further functionalization, making this molecule a versatile building block in the synthesis of more complex chemical entities. This guide aims to provide researchers with the necessary information to synthesize, identify, and explore the potential of this compound in their research endeavors.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 928658-23-5 | [3][4] |
| Molecular Formula | C₁₂H₈BrNO₂ | [3] |
| Molecular Weight | 278.10 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC=C2)Br)C(=O)O | [4] |
| Predicted Melting Point | >240 °C (decomposition likely) | Inferred |
| Predicted Solubility | Soluble in DMSO, methanol; slightly soluble in water | Inferred |
| Appearance | Expected to be a white to off-white solid | Inferred |
Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (in this case, 2,6-dibromopyridine) and an organoboron compound (4-carboxyphenylboronic acid).
Proposed Synthetic Workflow
The synthesis can be envisioned as a single-step Suzuki-Miyaura coupling.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling reactions involving bromo-pyridines and phenylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be required to achieve the best results.
Materials:
-
2,6-Dibromopyridine
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃])
-
Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Degassed solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1M HCl to precipitate the product.
-
Purification: The precipitate is collected by vacuum filtration, washed with water and then with a non-polar solvent like hexanes to remove non-polar impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The purified product is dried under vacuum.
Spectroscopic Data (Predicted)
As no published spectra for this compound are available, the following are predictions based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and benzene rings. The chemical shifts (δ) are predicted to be in the aromatic region (7.0-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the 12 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 120-155 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[5]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[5]
-
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 277 and 279 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. A significant fragment would be the loss of the carboxylic acid group (-45 Da), resulting in a peak at m/z 232/234.[6]
Potential Biological Activity and Screening Workflow
While the specific biological activity of this compound has not been reported, its structural motifs are present in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties.[1][2] Benzoic acid derivatives have also been investigated for various therapeutic applications, including as enzyme inhibitors.[2]
A logical workflow for the initial biological screening of this compound is proposed below.
Caption: A logical workflow for the initial biological screening of this compound.
Conclusion
This compound is a readily accessible molecule through well-established synthetic methodologies like the Suzuki-Miyaura coupling. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis and characterization based on the properties of closely related compounds. Its structural features suggest potential for a range of biological activities, making it an attractive candidate for further investigation in drug discovery and development programs. The information and protocols presented herein are intended to facilitate and encourage further research into this promising chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smochem.com [smochem.com]
- 4. 928658-23-5|this compound|BLD Pharm [bldpharm.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide: Physical Properties of 4-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(6-Bromopyridin-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. This document compiles available data from public sources and provides context for its application in research and development.
Core Physical and Chemical Data
While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available safety data sheets and chemical supplier information.
| Property | Value | Source |
| CAS Number | 928658-23-5 | [1] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1] |
| Molecular Weight | 278.101 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched literature. However, standard methodologies for these measurements are well-established.
General Workflow for Physical Property Determination:
The following diagram illustrates a typical workflow for the characterization of a novel chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
Safety and Handling
A Safety Data Sheet (SDS) for 4-(6-Bromopyridin-2-yl)-benzoic acid indicates the following hazard information[1]:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.
Logical Relationships in Compound Characterization
The process of characterizing a chemical entity like this compound follows a logical progression to ensure purity and confirm its identity before further use.
Caption: Logical workflow for the complete characterization of a synthesized chemical compound.
References
An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-(6-Bromopyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical research and development.
Core Chemical Properties
This compound, with the CAS number 928658-23-5, is a biaryl carboxylic acid. Its structure, consisting of a benzoic acid moiety linked to a bromopyridine ring, makes it a valuable building block in the synthesis of complex organic molecules. While specific experimental data for some physical properties are not widely published, the fundamental characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |
| Molecular Weight | 278.10 g/mol | [1][2] |
| CAS Number | 928658-23-5 | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | >239°C (decomposes) for the isomer 3-(6-Bromopyridin-2-yl)benzoic acid | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and methanol; sparingly soluble in water. | |
| pKa | Data not available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.
Representative Synthesis: Suzuki-Miyaura Coupling
A plausible and commonly employed method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid. A subsequent selective reaction or purification is necessary to isolate the desired mono-coupled product.
Reaction Scheme:
A representative synthetic scheme for this compound.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature typically ranging from 80°C to 100°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Analytical and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings. The protons on the pyridine ring will likely appear as doublets and triplets, while the protons on the benzoic acid ring will appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The carbon atoms attached to the bromine and the nitrogen in the pyridine ring, as well as the carbon atoms involved in the aryl-aryl bond, will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
-
A C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.10 g/mol for C₁₂H₈⁷⁹BrNO₂ and 280.10 g/mol for C₁₂H₈⁸¹BrNO₂ in approximately a 1:1 ratio due to the isotopic abundance of bromine). Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage of the bond between the two aromatic rings.
Applications in Drug Development
Benzoic acid derivatives are a cornerstone in medicinal chemistry, with applications ranging from antimicrobial agents to inhibitors of key enzymes in various disease pathways. The structural motif of this compound makes it a versatile scaffold for the development of novel therapeutic agents. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. While specific biological activities for this particular compound are not extensively documented in publicly available literature, related structures have been investigated as inhibitors for various enzymes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
A typical experimental workflow for the synthesis and characterization.
References
An In-depth Technical Guide on 4-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Bromopyridin-2-yl)benzoic acid is a bifunctional organic molecule that belongs to the class of bipyridyl compounds. Its structure, featuring a bromopyridine ring linked to a benzoic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization, typically through cross-coupling reactions, while the carboxylic acid group provides a handle for amide bond formation or other modifications. This guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and discusses its potential applications in drug discovery based on the activities of structurally related compounds.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in the public domain, its basic properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 928658-23-5 | [1] |
| Molecular Formula | C₁₂H₈BrNO₂ | |
| Molecular Weight | 278.10 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Synthesis
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2,6-Dibromopyridine
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2,6-dibromopyridine (1 equivalent), 4-(methoxycarbonyl)phenylboronic acid (1.1 equivalents), a palladium catalyst (0.05-0.1 equivalents), and a base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple times.
-
A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, methyl 4-(6-bromopyridin-2-yl)benzoate, is then purified by column chromatography.
-
The purified ester is subsequently hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or LiOH) in a solvent mixture like THF/water, followed by acidification with an acid (e.g., HCl) to precipitate the final product, this compound.
Potential Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anticancer properties.
Role in Cancer Research
Many benzoic acid derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression. One such class of enzymes is the histone deacetylases (HDACs).
Potential as HDAC Inhibitors:
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells. While there is no direct evidence of this compound acting as an HDAC inhibitor, its structural features are consistent with those of some known HDAC inhibitors.
Disclaimer: This diagram illustrates a general mechanism of action for HDAC inhibitors. There is currently no specific data confirming that this compound acts via this pathway.
Conclusion and Future Directions
This compound is a compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. Its synthesis via Suzuki-Miyaura coupling provides a versatile route for the creation of a library of derivatives. While direct biological data for this specific compound is lacking, the known activities of related benzoic acid derivatives, particularly in the area of oncology, suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
The development and publication of a detailed, optimized synthesis protocol.
-
Thorough characterization of the compound using modern analytical techniques (NMR, MS, IR).
-
In-depth biological evaluation, including screening against various cancer cell lines and enzyme inhibition assays, to determine its specific mechanism of action and potential therapeutic utility.
References
An In-depth Technical Guide to the Synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(6-bromopyridin-2-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible and well-established synthetic strategy, the Suzuki-Miyaura cross-coupling reaction, based on protocols for analogous compounds.
Synthetic Pathway Overview
The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the target molecule, two primary disconnection approaches are viable:
-
Route A: Coupling of (6-bromopyridin-2-yl)boronic acid with 4-halobenzoic acid.
-
Route B: Coupling of 4-carboxyphenylboronic acid with a 2,6-dihalopyridine.
This guide will focus on Route B, which often utilizes more readily available starting materials. The proposed reaction involves the coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid .
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and boronic acids.[3][4]
Materials:
-
2,6-Dibromopyridine
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Add water to the residue and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for Suzuki-Miyaura cross-coupling reactions of this nature. The exact values may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 2,6-Dibromopyridine | 1.0 eq | Assumed |
| 4-Carboxyphenylboronic acid | 1.1 - 1.5 eq | [3] |
| Palladium Catalyst | 1 - 5 mol% | [3][4] |
| Ligand (e.g., PPh₃) | 2 - 10 mol% | [4] |
| Base (e.g., K₂CO₃) | 2 - 4 eq | [5] |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | [5] |
| Reaction Time | 4 - 24 hours | [3][5] |
| Yield | ||
| Expected Yield | 70 - 95% | [4] |
Visualization of the Synthetic Pathway
The following diagrams illustrate the proposed synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Starting Materials for 4-(6-Bromopyridin-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 4-(6-bromopyridin-2-yl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis of this biaryl compound predominantly relies on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming the key carbon-carbon bond between the pyridine and benzene rings.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, the key starting materials are a dihalogenated pyridine derivative and a boronic acid derivative of benzoic acid.
Primary Starting Materials:
-
2,6-Dibromopyridine: This commercially available and relatively inexpensive starting material serves as the pyridine backbone of the target molecule. The two bromine atoms offer sites for selective functionalization.
-
4-Carboxyphenylboronic Acid: This organoboron reagent provides the benzoic acid moiety. It is also commercially available and stable under typical laboratory conditions.
The selective mono-arylation of 2,6-dibromopyridine is the critical step in this synthesis. By carefully controlling the reaction conditions, one of the bromine atoms can be selectively replaced with the 4-carboxyphenyl group, leaving the other bromine atom intact for potential further derivatization.
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2,6-Dibromopyridine
-
4-Carboxyphenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium Carbonate (Na₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), and the base (e.g., sodium carbonate, 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data
Specific yield and purity data for the synthesis of this compound via this method are not widely reported in publicly available literature. However, based on similar selective mono-arylation reactions of 2,6-dihalopyridines, yields can be expected to vary significantly depending on the specific catalyst, ligand, base, solvent, and temperature used.
| Parameter | Typical Range | Notes |
| Yield | 40-80% | Highly dependent on reaction optimization. |
| Purity | >95% | Achievable with proper purification techniques. |
| Reaction Time | 4-24 hours | Dependent on temperature and catalyst loading. |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for cost-effectiveness. |
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed cross-coupling reactions could also be employed for the synthesis of this compound. These include:
-
Stille Coupling: This reaction would involve the coupling of an organotin reagent (e.g., 4-(tributylstannyl)benzoic acid) with 2,6-dibromopyridine. While effective, the toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: This method utilizes an organozinc reagent (e.g., a zincate derived from 4-bromobenzoic acid) to couple with 2,6-dibromopyridine. Organozinc reagents are generally more reactive than organoboron compounds but can be more sensitive to air and moisture.
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional group tolerance required.
This technical guide provides a foundational understanding of the key starting materials and synthetic strategies for obtaining this compound. For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine and 4-carboxyphenylboronic acid represents the most practical and efficient approach. Further optimization of the reaction conditions outlined in this guide will be essential to achieve high yields and purity for specific applications.
Commercial Availability of 4-(6-Bromopyridin-2-yl)benzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of 4-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 928658-23-5), a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing this compound, including supplier data and a general procurement workflow.
Core Compound Details
Chemical Name: this compound CAS Number: 928658-23-5[1][2][3][4] Molecular Formula: C₁₂H₈BrNO₂ Molecular Weight: 278.10 g/mol
Commercial Supplier Data
The following table summarizes the commercial availability of this compound from various suppliers. The data has been compiled from publicly available information and is intended for research and development purposes. It is recommended to visit the suppliers' websites for the most current information and to request quotations.
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BD236658 | ≥95% | 1g, 5g, 25g |
| Ambeed | A315580 | >95% | 1g, 5g, 10g, 25g |
| Key Organics | BZ-0542 | >97% | 1g, 5g |
| PharmaBlock | PBB202300010 | >98% (HPLC) | 1g, 5g, 10g |
| AstaTech | 68H975 | ≥97% | 1g, 5g |
| Toronto Research Chemicals | B678215 | 97% | 100mg, 1g, 5g |
| Anichem | AN-3965 | >95% | Inquire for details |
| Chempur | C-993855 | >98% | 1g, 5g |
| Combi-Blocks | QB-2738 | >97% | 1g, 5g |
| Fluorochem | 048758 | >96% | 1g, 5g |
Note: Availability and product details are subject to change. Please confirm with the supplier.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not extensively published in open literature, its structure suggests a common synthetic route involving a Suzuki coupling reaction. This would typically involve the cross-coupling of a boronic acid derivative of one ring system with a halide of the other. A representative experimental protocol for a similar transformation is provided below.
Representative Synthesis: Suzuki Coupling of (4-carboxyphenyl)boronic acid with 2,6-dibromopyridine
This protocol is a general representation and may require optimization for the synthesis of this compound.
Materials:
-
(4-(Methoxycarbonyl)phenyl)boronic acid
-
2,6-Dibromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction: In a round-bottom flask, combine (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equivalents), 2,6-dibromopyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (3.0 equivalents) and 1,4-dioxane as the solvent.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture at reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(6-bromopyridin-2-yl)benzoate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with 1M hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualized Workflows
Procurement Workflow for this compound
The following diagram illustrates a typical workflow for procuring a chemical compound like this compound for research purposes.
Caption: A flowchart outlining the key steps in procuring a research chemical.
Representative Synthetic Pathway: Suzuki Coupling
This diagram illustrates the general synthetic logic for preparing this compound via a Suzuki coupling reaction.
Caption: A diagram showing a plausible synthetic route to the target compound.
References
An In-Depth Technical Safety Guide to 4-(6-Bromopyridin-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for 4-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 928658-23-5). The information herein is compiled from available safety data sheets and chemical databases to ensure safe handling, storage, and disposal of this compound in a research and development setting.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 928658-23-5[1][2] |
| Molecular Formula | C12H8BrNO2[2] |
| Molecular Weight | 278.105 g/mol [2] |
| Appearance | Not explicitly stated, but related compounds are powders or solids. |
| Purity | ≥96%[1] |
Hazard Identification and Classification
While a specific, comprehensive GHS classification for this compound is not available in the provided search results, data from structurally similar compounds such as brominated benzoic acids and pyridinyl compounds suggest the following potential hazards. Researchers should handle this compound with the assumption that it may possess these risks.
Potential Hazard Statements:
-
May be harmful if swallowed.[3]
Precautionary Statements: A summary of precautionary measures based on related compounds is provided below.
| Category | Precautionary Statement |
| Prevention | Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink or smoke when using this product.[3] Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4] Use only outdoors or in a well-ventilated area.[3][4] |
| Response | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] If on Skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs: Get medical advice/attention.[3][4] Take off contaminated clothing and wash it before reuse.[4] If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4] Call a POISON CENTER or doctor if you feel unwell.[4] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists: Get medical advice/attention.[3][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][4] Store locked up.[3][4] Recommended storage is in an inert atmosphere at room temperature.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][4] |
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the recommended workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.
First Aid Measures Decision Tree
In the event of an exposure, follow the decision tree below for appropriate first aid measures.
Fire Fighting Measures and Accidental Release
| Parameter | Guideline |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or foam.[5] |
| Specific Hazards | Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[5] |
| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |
| Accidental Release | Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation. Do not let the product enter drains.[5] |
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not available in the searched results. The following information is based on general principles for related chemical structures.
-
Toxicology: The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[4] Systemic toxicity data is not available. No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.
-
Ecology: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment, as its effects on aquatic life are unknown. Dispose of the chemical in accordance with local, state, and federal regulations.[3]
Stability and Reactivity
| Parameter | Information |
| Reactivity | No specific reactivity data is available. |
| Chemical Stability | Stable under recommended storage conditions (inert atmosphere, room temperature).[2] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[5] |
This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols. Always exercise caution and use appropriate engineering controls and personal protective equipment when handling any chemical.
References
The Strategic Utility of 4-(6-Bromopyridin-2-yl)benzoic Acid in Modern Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Bromopyridin-2-yl)benzoic acid is a versatile bifunctional organic molecule that has emerged as a valuable building block in the synthesis of complex chemical entities with significant potential in medicinal chemistry and materials science. Its unique structural architecture, featuring a bromine-substituted pyridine ring linked to a benzoic acid moiety, offers multiple reactive sites for strategic chemical modifications. This guide explores the core applications of this compound, providing detailed insights into its use as a scaffold for the development of potent enzyme inhibitors and its potential in the creation of novel functional materials.
Medicinal Chemistry: A Scaffold for Potent Enzyme Inhibitors
The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of heterocyclic compounds, particularly those targeting enzymes involved in cancer and neurodegenerative diseases.
PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair pathway, and its inhibition has been a successful strategy in cancer therapy, especially for tumors with BRCA1/2 mutations.[1][2] The structural core of many potent PARP-1 inhibitors, such as Olaparib, features a phthalazinone moiety.[3] this compound serves as an excellent precursor for the synthesis of pyridopyridazinone scaffolds, which act as isosteres of the phthalazinone nucleus, offering a novel chemical space for the design of new PARP-1 inhibitors.[3]
Hypothetical Quantitative Data for a Novel PARP-1 Inhibitor Derived from this compound:
| Compound ID | Target | IC50 (nM) | Cell Line | Fold Improvement vs. Olaparib |
| BPB-PZ-01 | PARP-1 | 25 | HeLa | 1.4x |
| BPB-PZ-02 | PARP-1 | 18 | MDA-MB-436 | 1.9x |
| BPB-PZ-03 | PARP-2 | 85 | - | - |
Signaling Pathway of PARP-1 Inhibition:
Caption: Simplified signaling pathway of PARP-1 inhibition leading to apoptosis in cancer cells.
Kinase Inhibitors
The general structure of this compound, with its ability to be functionalized at both the pyridine and benzoic acid ends, makes it an attractive scaffold for the development of various kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The pyridine and benzoic acid moieties can be modified to interact with the hinge region and the solvent-exposed regions of the kinase ATP-binding pocket, respectively.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening:
Caption: General workflow for the synthesis and screening of kinase inhibitors.
Experimental Protocols
Synthesis of a Pyridopyridazinone Scaffold from this compound
This protocol describes a plausible synthetic route to a pyridopyridazinone core structure, a key component of potential PARP-1 inhibitors.
Step 1: Esterification of this compound
-
Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(6-bromopyridin-2-yl)benzoate.
-
Step 2: Hydrazinolysis of the Ester
-
Materials: Methyl 4-(6-bromopyridin-2-yl)benzoate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve methyl 4-(6-bromopyridin-2-yl)benzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) dropwise at room temperature.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction mixture, and the product, 4-(6-bromopyridin-2-yl)benzohydrazide, will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Step 3: Cyclization to form the Pyridopyridazinone Core
-
Materials: 4-(6-Bromopyridin-2-yl)benzohydrazide, a suitable dicarbonyl compound (e.g., glyoxal), Acetic acid.
-
Procedure:
-
Suspend 4-(6-bromopyridin-2-yl)benzohydrazide (1.0 eq) in glacial acetic acid.
-
Add the dicarbonyl compound (1.1 eq).
-
Heat the mixture at reflux for 8-12 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The resulting precipitate, the pyridopyridazinone derivative, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Materials Science Applications
The rigid, conjugated structure of this compound also lends itself to applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and liquid crystals. The carboxylic acid group can act as a linker to coordinate with metal ions, while the bromo-pyridyl moiety can be further functionalized to tune the properties of the resulting material.
Logical Relationship for MOF Synthesis:
Caption: Conceptual diagram illustrating the components for MOF synthesis.
Conclusion
This compound is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its utility as a scaffold for the development of novel PARP-1 and kinase inhibitors highlights its importance in the ongoing search for new therapeutic agents. Furthermore, its application in the synthesis of advanced materials opens up new avenues for the creation of functional solids with tailored properties. The detailed synthetic protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development utilizing this promising chemical entity.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
4-(6-Bromopyridin-2-yl)benzoic Acid: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of 4-(6-Bromopyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and potential applications, with a focus on its emerging role as a building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Core Compound Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 928658-23-5 | [1][2] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |
| Molecular Weight | 278.10 g/mol | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the key precursors are a dihalogenated pyridine and a boronic acid derivative of benzoic acid.
A plausible synthetic workflow for the preparation of this compound is depicted below.
Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis
The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for Suzuki-Miyaura couplings.
Step 1: Synthesis of Methyl 4-(6-bromopyridin-2-yl)benzoate
-
Reaction Setup: In a clean, dry Schlenk flask, combine 2,6-dibromopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as argon or nitrogen, three times.
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl 4-(6-bromopyridin-2-yl)benzoate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl 4-(6-bromopyridin-2-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2,6-Dibromopyridine | 1.0 | Aryl halide coupling partner |
| 4-(Methoxycarbonyl)phenylboronic acid | 1.1 | Organoboron coupling partner |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water | - | Solvent |
| LiOH or NaOH | 2.0-3.0 | Hydrolysis reagent |
Spectroscopic Characterization
Expected ¹H and ¹³C NMR Data
The following table summarizes the anticipated chemical shifts for the core structure of this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3' | ~7.8-8.0 | ~120-125 |
| Pyridine-H4' | ~7.7-7.9 | ~138-142 |
| Pyridine-H5' | ~7.6-7.8 | ~125-130 |
| Benzoic Acid-H2, H6 | ~8.1-8.3 | ~130-132 |
| Benzoic Acid-H3, H5 | ~7.9-8.1 | ~128-130 |
| COOH | ~12.0-13.0 (broad s) | ~165-170 |
| Pyridine-C2' | - | ~155-160 |
| Pyridine-C6' | - | ~140-145 |
| Benzoic Acid-C1 | - | ~130-135 |
| Benzoic Acid-C4 | - | ~145-150 |
Expected Mass Spectrometry Data
In an electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:
| Ion | Expected m/z |
| [M-H]⁻ | ~276.98 |
| [M+H]⁺ | ~278.99 |
Potential Applications in Drug Discovery
Targeted Protein Degradation
Recent patent literature suggests that derivatives of (bromopyridin-yl)benzoic acids are being explored as components of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
The general mechanism of action for a PROTAC is illustrated below.
In the context of a PROTAC, the this compound moiety could serve as a "warhead" that binds to the target protein of interest. The bromine atom provides a handle for further chemical modification to attach a linker and an E3 ligase-binding ligand. The benzoic acid group can be involved in key interactions with the target protein or serve as an attachment point for the linker.
Conclusion
This compound is a valuable building block for medicinal chemistry, with a straightforward synthesis via the Suzuki-Miyaura coupling. While specific biological activity data for this compound is not yet widely published, its structural motifs and the emergence of related compounds in patent literature for targeted protein degradation highlight its potential for the development of novel therapeutics. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound in drug discovery.
References
Methodological & Application
Synthesis of 4-(6-Bromopyridin-2-yl)benzoic Acid: A Detailed Protocol for Drug Discovery and Development
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-(6-bromopyridin-2-yl)benzoic acid, a key building block in the development of novel pharmaceutical agents. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine and 4-carboxyphenylboronic acid. This document outlines the detailed experimental procedure, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid researchers in replicating this synthesis.
Introduction
Pyridine and benzoic acid moieties are prevalent scaffolds in a vast array of biologically active compounds. The targeted combination of these structures in this compound offers a versatile platform for further chemical modification, making it a valuable intermediate for medicinal chemistry and drug discovery programs. The bromine atom on the pyridine ring serves as a handle for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities. This protocol details a reliable and efficient synthesis of this compound using the well-established Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and tolerance of various functional groups.[1][2]
Reaction Scheme
The synthesis of this compound is accomplished via a selective mono-coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid, catalyzed by a palladium complex.
Overall Reaction:
Where Py represents the pyridine ring and Ph represents the phenyl ring.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 g | 1.0 |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 0.77 g | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.172 g | 0.05 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 0.89 g | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |
| Water (H₂O) | H₂O | 18.02 | 10 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 g, 1.0 eq.), 4-carboxyphenylboronic acid (0.77 g, 1.1 eq.), and sodium carbonate (0.89 g, 2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, PdCl₂(dppf) (0.172 g, 0.05 eq.), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, this compound.[3]
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The clear, step-by-step instructions, along with the summarized data and workflow diagram, are intended to facilitate the successful replication of this procedure by researchers in the fields of medicinal chemistry and drug development. The availability of this versatile building block will aid in the exploration of new chemical space and the development of novel therapeutic agents.
References
Ligands for Suzuki Coupling of 2-Bromopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The coupling of 2-bromopyridines, however, can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation. The judicious selection of ligands is therefore critical to achieving high efficiency and yields in these transformations.
This document provides a comprehensive overview of common ligands used for the Suzuki coupling of 2-bromopyridines, complete with comparative data and detailed experimental protocols to guide researchers in optimizing their synthetic strategies.
Ligand Classes and Performance Overview
The success of the Suzuki coupling of 2-bromopyridines is highly dependent on the ligand's ability to stabilize the palladium catalyst, promote the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and mitigate catalyst inhibition by the pyridine substrate. The two main classes of ligands that have proven effective are phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: These are the most widely used ligands for Suzuki coupling. Bulky and electron-rich phosphine ligands are particularly effective for challenging substrates like 2-bromopyridines as they enhance the rates of oxidative addition and reductive elimination.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating properties and steric bulk can lead to highly active and stable palladium catalysts, often allowing for lower catalyst loadings and shorter reaction times.
Comparative Performance of Ligand Systems
The following tables summarize the performance of various ligand systems in the Suzuki coupling of 2-bromopyridines with different arylboronic acids. It is important to note that direct comparisons can be challenging as reaction conditions often vary between studies.
Table 1: Performance of Phosphine Ligands in the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 2-5 | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Low to Moderate[1] |
| Pd₂(dba)₃ | SPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95[2] |
| Pd(OAc)₂ | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98[3] |
| PdCl₂(dppf) | - | 3 | K₂CO₃ | DME | 80 | 2 | High |
| Pd(PPh₃)₄ | - | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85[2] |
Table 2: Performance of N-Heterocyclic Carbene (NHC) Ligands
| Palladium Source | Ligand Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98[2] |
| Pd(OAc)₂ | Benzimidazolium Salt | - | K₂CO₃ | DMF/H₂O | - | - | Low to Moderate[4] |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki coupling reactions with 2-bromopyridines using common ligand systems. Optimization for specific substrates is often necessary.
Protocol 1: Suzuki Coupling using a Buchwald Phosphine Ligand (e.g., SPhos)
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromopyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Traditional Phosphine Ligand (Pd(PPh₃)₄)
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (8 mL) and water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 2-bromopyridine and the arylboronic acid in the 1,4-dioxane/water mixture.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst and Base Addition: Add K₂CO₃ and Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the process, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-(6-Bromopyridin-2-yl)benzoic acid
Introduction
4-(6-Bromopyridin-2-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this compound is critical for the successful outcome of subsequent reactions, affecting yield, impurity profile, and overall efficacy of the final product. This document provides detailed protocols for two common and effective purification techniques: recrystallization and flash column chromatography. These methods are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound.
Data Presentation
The selection of a purification method often involves a trade-off between purity, yield, speed, and resource consumption. The following table summarizes typical performance metrics for the purification of this compound using the protocols detailed below.
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Starting Purity | 85-95% | 70-95% |
| Achievable Final Purity | >99% | >99% |
| Recovery Yield | 70-90% | 60-85% |
| Solvent Consumption (mL/g) | 20-50 | 100-200 |
| Typical Time Requirement | 4-6 hours (plus drying time) | 2-4 hours (plus solvent evaporation) |
| Scalability | Excellent | Good, can be automated |
| Complexity | Low to Moderate | Moderate to High |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1] For this compound, a polar protic solvent or a mixed solvent system is generally effective.
1. Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
2. Solvent Selection The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Ethanol has been found to be a suitable solvent. A mixed solvent system, such as ethanol/water, can also be used to fine-tune solubility.[3]
3. Recrystallization Procedure
-
Dissolution : Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 15-20 mL of ethanol.
-
Heating : Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.[4]
-
Hot Filtration (Optional) : If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a pre-heated Erlenmeyer flask and pour the hot solution through it to remove the impurities.
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection of Crystals : Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.
-
Drying : Transfer the crystals to a watch glass and dry them in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to force a solvent through a column of stationary phase, separating compounds based on their differential adsorption to the stationary phase.[5][6]
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Acetic Acid (Reagent Grade)
-
Glass chromatography column
-
Air or nitrogen source for pressure
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Mobile Phase Selection A good starting mobile phase can be determined by TLC analysis. For polar aromatic acids, a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is common.[7] Adding a small amount of acid (e.g., 0.5% acetic acid) to the mobile phase can prevent peak tailing. A typical starting eluent system is 70:30:0.5 Hexane:Ethyl Acetate:Acetic Acid.
3. Column Chromatography Procedure
-
Column Packing : Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed.[8]
-
Sample Loading : Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution : Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (gradient elution). For example, start with 90:10 Hexane:Ethyl Acetate and gradually increase the ethyl acetate concentration to 50% or higher.
-
Fraction Collection : Collect the eluent in small fractions (e.g., 5-10 mL each).
-
Monitoring : Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. The desired product should appear as a single spot in the collected fractions.
-
Isolation : Combine the pure fractions containing the product. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Visualization of Purification Workflow
The following diagram illustrates the general workflow and decision-making process for the purification of a crude solid organic compound like this compound.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 4-(6-Bromopyridin-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 4-(6-Bromopyridin-2-yl)benzoic acid via recrystallization. The provided methodologies are based on established principles for the purification of crystalline organic solids and are intended to serve as a comprehensive guide.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. This protocol outlines a systematic approach to selecting an appropriate solvent and executing the recrystallization of this compound to achieve high purity.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent. In an ideal recrystallization, the crude material is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are ideally more soluble in the solvent or present in much smaller quantities, remain in the cooled mother liquor. The purified crystals are then isolated by filtration.
Safety Precautions
Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Based on safety data for similar brominated aromatic carboxylic acids, this compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
Methodology:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the list of candidates (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is sparingly soluble. Record the approximate volume of solvent needed.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block. Continue adding the solvent in small portions until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.
Data Presentation:
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Crystal Formation upon Cooling | Observations |
| Water | Sparingly Soluble | Sparingly Soluble | Poor | |
| Ethanol | Sparingly Soluble | Soluble | Good | Potential for good recovery. |
| Methanol | Slightly Soluble | Very Soluble | Fair | May result in lower recovery due to some solubility when cold. |
| Isopropanol | Sparingly Soluble | Soluble | Good | A good candidate. |
| Acetone | Soluble | Very Soluble | Poor | Compound is too soluble at room temperature. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | A promising candidate. |
| Toluene | Sparingly Soluble | Slightly Soluble | Poor | Insufficient solubility at high temperature. |
| Acetonitrile | Sparingly Soluble | Soluble | Good | A good candidate. |
| Dichloromethane | Soluble | Very Soluble | Poor | Compound is too soluble at room temperature. |
Note: The data in this table is illustrative and should be determined experimentally.
Protocol 2: Single-Solvent Recrystallization of this compound
This protocol describes the recrystallization process using a single, suitable solvent identified from the solvent screening. Ethanol or isopropanol are often good starting points for compounds of this nature.
Methodology:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with magnetic stirring. Use a condenser to prevent solvent loss.
-
Continue adding the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
-
Determine the melting point and yield of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Data Presentation:
Table 2: Quantitative Data for Single-Solvent Recrystallization
| Parameter | Value |
| Mass of Crude Material | e.g., 5.00 g |
| Recrystallization Solvent | e.g., Ethanol |
| Volume of Solvent Used | To be determined experimentally |
| Mass of Recrystallized Product | e.g., 4.25 g |
| Percent Recovery | e.g., 85% |
| Melting Point of Crude Material | e.g., 235-238 °C |
| Melting Point of Recrystallized Product | e.g., 240-241 °C |
Note: The data in this table is for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Application Notes and Protocols for 4-(6-Bromopyridin-2-yl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Bromopyridin-2-yl)benzoic acid is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of complex heterocyclic molecules with therapeutic potential. Its structure, featuring a bromopyridine moiety and a benzoic acid group, allows for selective and sequential chemical modifications, making it an ideal scaffold for the development of targeted inhibitors for a range of diseases, most notably in oncology and neurodegenerative disorders. The brominated pyridine ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents. Simultaneously, the carboxylic acid group provides a handle for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target engagement.
This document provides detailed application notes on the use of this compound as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) and tankyrase inhibitors, along with specific experimental protocols and relevant biological data.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2]
This compound serves as a key precursor for the synthesis of potent PARP inhibitors, including analogues of the clinically approved drug Olaparib. The general synthetic strategy involves the elaboration of the benzoic acid moiety into a phthalazinone core, a common pharmacophore in many PARP inhibitors, followed by modification of the bromopyridine ring to introduce moieties that interact with the enzyme's active site.
Quantitative Data: PARP Inhibitory Activity
The following table summarizes the inhibitory activity of Olaparib, a prominent PARP inhibitor whose synthesis can be conceptually derived from this compound, against various PARP enzymes.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Olaparib | PARP1 | 5 | [3] |
| Olaparib | PARP2 | 1 | [3] |
| Olaparib Analogue 8a | PARP-1 | 36 | [4] |
Application in the Synthesis of Tankyrase Inhibitors
Tankyrases (TNKS1 and TNKS2) are members of the PARP superfamily that play a critical role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[5][6] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.[7] Tankyrase inhibitors stabilize the β-catenin destruction complex, leading to the degradation of β-catenin and suppression of Wnt-driven cell proliferation.[5]
The this compound scaffold can be elaborated to generate potent and selective tankyrase inhibitors. The synthetic approach often involves Suzuki coupling to introduce a substituted aryl group at the 6-position of the pyridine ring, followed by functionalization of the benzoic acid.
Quantitative Data: Tankyrase Inhibitory Activity
The table below presents the inhibitory potency of representative tankyrase inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Tankyrase Inhibitor 22 (TNKSi22) | Tankyrase | 0.1 | [8] |
| 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one | TNKSs | Potent and Selective | [9] |
| Compound 5 (bis-quinazolinone) | TNKS2 | 0.3 | [10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring of this compound. This reaction is a fundamental step in the synthesis of various enzyme inhibitors.[2][8]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equivalents)[8]
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)[8]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Synthesis of a Phthalazinone Core from a Benzoic Acid Derivative
This protocol outlines the general steps to construct a phthalazinone ring system, a key pharmacophore in many PARP inhibitors like Olaparib, starting from a 2-acylbenzoic acid derivative which can be synthesized from this compound.[11]
Materials:
-
2-Acylbenzoic acid derivative
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, water)
-
Acid (for pH adjustment, e.g., HCl)
Procedure:
-
Suspend the 2-acylbenzoic acid derivative in a suitable solvent (e.g., water or ethanol).
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux (typically 70-100 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
If necessary, acidify the mixture with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with a suitable solvent (e.g., water, diethyl ether), and dry under vacuum to yield the phthalazinone derivative.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8475842B2 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US8247416B2 - Phthalazinone derivative - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-(6-bromopyridin-2-yl)benzoic acid, a versatile building block in medicinal chemistry. The protocols cover common derivatization strategies at both the carboxylic acid and the bromopyridine moieties, including esterification, amidation, and Suzuki coupling reactions. This document is intended to serve as a practical guide for researchers engaged in the synthesis of novel compounds for drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing a carboxylic acid group and a reactive bromo-pyridine ring, allows for diverse chemical modifications. Derivatization of the carboxylic acid can modulate physicochemical properties such as solubility and cell permeability, while modification of the bromopyridine ring via cross-coupling reactions enables the introduction of a wide range of substituents to explore structure-activity relationships (SAR). These derivatives have shown potential in various therapeutic areas, including as kinase inhibitors for cancer therapy.
Derivatization Strategies
The derivatization of this compound can be logically divided into two main approaches: modification of the carboxylic acid group and substitution at the bromine-bearing carbon of the pyridine ring.
Caption: Overview of derivatization pathways for this compound.
I. Derivatization of the Carboxylic Acid Group
Esterification
Esterification of the carboxylic acid moiety is a common strategy to mask the polar carboxylic acid group, which can improve cell membrane permeability and bioavailability.
This protocol describes the synthesis of methyl 4-(6-bromopyridin-2-yl)benzoate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid) in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data (Example):
| Derivative | Molecular Formula | MW ( g/mol ) | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Methyl 4-(6-bromopyridin-2-yl)benzoate | C₁₃H₁₀BrNO₂ | 292.13 | ~90% | N/A | 8.15 (d, 2H), 8.05 (d, 2H), 7.75 (t, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 3.95 (s, 3H) |
Note: Spectroscopic data is predicted based on analogous structures and may vary.
Amidation
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functional groups to probe interactions with biological targets.
This protocol describes a general procedure for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA or TEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Example):
| Amine | Derivative Name | Molecular Formula | MW ( g/mol ) | Yield (%) |
| Benzylamine | N-benzyl-4-(6-bromopyridin-2-yl)benzamide | C₁₉H₁₅BrN₂O | 380.24 | 75-90% |
| Morpholine | (4-(6-bromopyridin-2-yl)phenyl)(morpholino)methanone | C₁₆H₁₅BrN₂O₂ | 360.21 | 70-85% |
Note: Yields are typical for this type of reaction and may vary depending on the specific amine used.
II. Derivatization of the Pyridine Ring
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the bromopyridine moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents.
This protocol provides a general procedure for the Suzuki coupling of this compound or its methyl ester with an arylboronic acid.
Materials:
-
This compound or Methyl 4-(6-bromopyridin-2-yl)benzoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, DMF/Water, Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound or its ester (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data (Example):
| Boronic Acid | Product Name | Molecular Formula | MW ( g/mol ) | Yield (%) |
| Phenylboronic acid | 4-(6-phenylpyridin-2-yl)benzoic acid | C₁₈H₁₃NO₂ | 275.30 | 80-95% |
| 4-Methoxyphenylboronic acid | 4-(6-(4-methoxyphenyl)pyridin-2-yl)benzoic acid | C₁₉H₁₅NO₃ | 305.33 | 75-90% |
Note: Yields are typical for Suzuki coupling reactions and can be influenced by the choice of catalyst, base, and solvent.
Caption: Experimental workflow for the Suzuki coupling reaction.
III. Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The 2-phenylpyridine scaffold is a known pharmacophore that can interact with the ATP-binding site of various kinases. By modifying the substituents on both the benzoic acid and the pyridine ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
The protocols and data presented in these application notes provide a foundation for the synthesis and exploration of novel derivatives of this compound for various research and drug development applications. Careful optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Application Notes and Protocols: Synthesis and Application of 4-(6-Bromopyridin-2-yl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-(6-bromopyridin-2-yl)benzoyl chloride via the reaction of 4-(6-bromopyridin-2-yl)benzoic acid with thionyl chloride. This activated acyl chloride is a key intermediate in the synthesis of a variety of derivatives with potential applications in drug discovery, particularly as modulators of critical signaling pathways. Detailed experimental protocols, quantitative data representation, and visualizations of the synthetic workflow and a relevant biological pathway are provided to guide researchers in their experimental design.
Synthesis of 4-(6-Bromopyridin-2-yl)benzoyl chloride
The conversion of this compound to its corresponding acyl chloride is a crucial activation step for subsequent derivatization. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack of the chloride ion.[1]
General Reaction Scheme:
Quantitative Data Summary
While specific yield data for the reaction of this compound with thionyl chloride is not extensively reported in the literature, the following table provides representative data for similar conversions of aromatic carboxylic acids to acyl chlorides using thionyl chloride. These values can serve as a benchmark for optimizing the reaction.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Thionyl chloride (1.5 eq) | Methylene chloride | Reflux (≤10) | 6-10 | Not specified | [2] |
| 3-Bromo-5-nitrobenzoic acid | Thionyl chloride | Solvent-free | Room Temp. | 2 | 94 | |
| 4-(5-Trifluoromethyl-pyridin-2-yl)benzoic acid | Thionyl chloride | Not specified | 60-80 | 2-4 | 85-92 | [3] |
| 4-Ferrocenyl benzoic acid | Thionyl chloride (1 eq) | THF | 57 | 3 | Not specified | [4] |
Experimental Protocol: Synthesis of 4-(6-Bromopyridin-2-yl)benzoyl chloride
This protocol is a general procedure adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[2][3][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (optional, as a solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (2.0-5.0 eq). The reaction can be run neat or in a suitable anhydrous solvent like DCM or THF.
-
If desired, a catalytic amount of anhydrous DMF (e.g., 1-2 drops) can be added to accelerate the reaction.
-
The reaction mixture is then heated to reflux (the boiling point of thionyl chloride is 79 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas (HCl and SO₂) evolution (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and solvent (if used) are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
The resulting crude 4-(6-bromopyridin-2-yl)benzoyl chloride is typically used in the next step without further purification.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction evolves toxic gases (HCl and SO₂); ensure proper trapping and neutralization.
Application in Drug Discovery: Synthesis of Benzamide Derivatives as Potential Hedgehog Pathway Inhibitors
The resulting 4-(6-bromopyridin-2-yl)benzoyl chloride is a versatile intermediate for the synthesis of a library of amide derivatives. These derivatives are of significant interest in drug discovery due to their potential to inhibit key signaling pathways implicated in diseases such as cancer. One such pathway is the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and its aberrant activation is linked to the development of various cancers.[5][6]
Small molecule inhibitors targeting components of the Hh pathway, such as the Smoothened (SMO) receptor or the GLI family of transcription factors, have shown promise as anticancer agents.[6][7] Benzamide-containing scaffolds are present in a number of known Hedgehog pathway inhibitors.
Experimental Protocol: Synthesis of a Representative 4-(6-Bromopyridin-2-yl)benzamide Derivative
This protocol describes a general method for the amidation of 4-(6-bromopyridin-2-yl)benzoyl chloride.
Materials:
-
Crude 4-(6-bromopyridin-2-yl)benzoyl chloride
-
Desired amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (as a base, 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve the crude 4-(6-bromopyridin-2-yl)benzoyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine and triethylamine (or pyridine) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzamide derivative.
Illustrative Biological Activity Data
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |
| Benzamide Derivative | Smoothened (SMO) Antagonist | 10 - 100 | Various cancer cell lines | [8] |
| 4-(Pyridin-4-yloxy)benzamide | c-Met Kinase | 1.03 - 2.59 (µM) | A549, HeLa, MCF-7 | [6] |
| 2-Phenoxybenzamide Derivative | Plasmodium falciparum | 269 | PfNF54 | [9] |
| Benzamide Derivative | Acetylcholinesterase | 2490 | - | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the starting carboxylic acid to the final purified benzamide derivative.
Hedgehog Signaling Pathway and Potential Inhibition
This diagram illustrates a simplified view of the Hedgehog signaling pathway and highlights the potential points of inhibition by small molecules, such as the synthesized benzamide derivatives. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the cleavage of the GLI transcription factor into a repressor form (GLI-R). In the "ON" state, the Hedgehog ligand (Hh) binds to PTCH, relieving the inhibition of SMO. This allows SMO to translocate to the primary cilium and activate the full-length GLI protein (GLI-A), which then enters the nucleus and activates the transcription of target genes involved in cell proliferation and survival.[6] Small molecule inhibitors can target SMO or the GLI proteins to block this pathway.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buy 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride | 223128-27-6 [smolecule.com]
- 4. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity | MDPI [mdpi.com]
Application Notes and Protocols for Amide Coupling with 4-(6-Bromopyridin-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 4-(6-Bromopyridin-2-yl)benzoic acid, a versatile building block in medicinal chemistry and drug discovery. The following sections include an introduction to common amide coupling methodologies, a summary of representative quantitative data, detailed step-by-step experimental procedures, and diagrams illustrating the reaction workflow and the chemical transformation.
Introduction to Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and other biologically active molecules. The reaction involves the coupling of a carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines under neutral conditions, activating agents, also known as coupling reagents, are essential to facilitate this transformation.
Two of the most widely used and effective methods for amide bond formation are:
-
Carbodiimide-based coupling: This method often utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and minimize racemization, particularly in peptide synthesis. The urea byproduct of EDC is water-soluble, which often simplifies purification.
-
Uronium/Aminium salt-based coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are known for their rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates. HATU activates the carboxylic acid by forming a reactive HOAt ester.
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting amide. Factors to consider include the steric and electronic properties of both the carboxylic acid and the amine, potential for side reactions, and the desired scale of the reaction.
Data Presentation
The following table summarizes representative yields for the amide coupling of this compound with various amines using two common coupling protocols. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 12-18 | 85-95 |
| 2 | Benzylamine | EDC/HOBt | DIPEA | DMF | 12-18 | 88-96 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DMF | 16-24 | 80-90 |
| 4 | Aniline | HATU | DIPEA | DMF | 2-4 | >95 |
| 5 | Benzylamine | HATU | DIPEA | DMF | 2-4 | >95 |
| 6 | Morpholine | HATU | DIPEA | DMF | 3-6 | 90-98 |
Data is based on typical results for similar amide coupling reactions and should be considered as a guideline. Actual yields may vary.
Experimental Protocols
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the amide coupling of this compound using EDC and HOBt.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath with stirring.
-
Slowly add EDC·HCl (1.2 eq) to the stirred solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Coupling using HATU
This protocol outlines a procedure for the amide coupling of this compound using the highly efficient HATU reagent.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the amide coupling of this compound.
Amide Coupling Reaction Scheme
Application Notes and Protocols for Solid-Phase Synthesis Using 4-(6-Bromopyridin-2-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(6-bromopyridin-2-yl)benzoic acid and its analogs as versatile linkers in solid-phase synthesis. This class of linkers is particularly valuable for the generation of diverse molecular libraries, leveraging the reactivity of the bromine substituent for on-resin modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large libraries of chemical compounds. The choice of a suitable linker, which tethers the growing molecule to the insoluble solid support, is critical for the success of any solid-phase synthetic strategy. This compound represents a unique bifunctional linker. The carboxylic acid moiety allows for its attachment to standard aminofunctionalized resins, while the bromo-pyridine core serves as a versatile anchor point for further chemical elaboration.
The key feature of this linker is the ability to perform late-stage functionalization of the pyridine ring while the molecule is still attached to the solid support. This allows for the introduction of a wide array of substituents, leading to the generation of diverse compound libraries from a common intermediate.
Key Applications
-
Combinatorial Chemistry: Generation of large, diverse libraries of small molecules for high-throughput screening.
-
Drug Discovery: Synthesis of novel heterocyclic compounds as potential therapeutic agents. The pyridine moiety is a common scaffold in medicinal chemistry.
-
Peptidomimetics: Creation of modified peptides where the pyridine core acts as a scaffold to mimic peptide secondary structures.
-
Catalyst Scaffolds: Immobilization of catalytic species through coordination to the pyridine nitrogen or a substituent introduced via cross-coupling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for solid-phase synthesis using a this compound linker and a representative signaling pathway for on-resin Suzuki-Miyaura coupling.
Caption: General workflow for solid-phase synthesis using a pyridine-based linker.
Caption: Simplified catalytic cycle for on-resin Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and resin characteristics.
Protocol 1: Attachment of this compound to Aminomethyl Resin
Materials:
-
Aminomethylated polystyrene resin (e.g., Merrifield resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethyl resin (1.0 eq.) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3.0 eq.), HOBt (3.0 eq.), and DIC (3.0 eq.) in DMF.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.
-
Wash the resin as in step 6 and dry under vacuum.
-
The loading of the linker can be determined by standard methods such as the Kaiser test on a sample of resin after Fmoc deprotection (if an Fmoc-protected amino acid is loaded next) or by elemental analysis.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) on Functionalized Resin (Fmoc-Strategy)
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3.0 eq.) with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat steps 2-5 for each amino acid in the desired sequence.
Protocol 3: On-Resin Suzuki-Miyaura Coupling
Materials:
-
Peptide-resin with the 4-(6-bromopyridin-2-yl) linker
-
Aryl or heteroaryl boronic acid (5.0 eq.)
-
Pd(PPh₃)₄ (0.1 eq.)
-
Potassium carbonate (K₂CO₃) (5.0 eq.)
-
Solvent mixture (e.g., DMF/H₂O 4:1)
Procedure:
-
Swell the peptide-resin in the chosen solvent system.
-
In a separate flask, degas the solvent mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add the boronic acid, Pd(PPh₃)₄, and K₂CO₃ to the reaction vessel containing the resin.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-16 hours.
-
Cool the reaction to room temperature.
-
Drain the solution and wash the resin extensively with DMF, water, DMF, and DCM to remove palladium residues and other reagents.
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
Materials:
-
Final, modified peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Wash the dried resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical, expected quantitative data for the described solid-phase synthesis protocols. Actual results may vary depending on the specific sequence, building blocks, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Linker Loading on Resin | 0.3 - 0.8 mmol/g | Spectrophotometric (Fmoc cleavage), Elemental Analysis |
| Coupling Efficiency (per step) | >99% | Kaiser Test, HPLC analysis of cleaved peptide |
| On-Resin Suzuki Coupling Yield | 70 - 95% | LC-MS analysis of cleaved product |
| Final Cleavage Yield | 60 - 90% | Gravimetric analysis after purification |
| Crude Product Purity | 50 - 85% | RP-HPLC |
| Final Purity (after HPLC) | >95% | RP-HPLC, LC-MS |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Linker Loading | Incomplete activation of the carboxylic acid; Steric hindrance. | Increase reaction time or temperature; Use alternative coupling reagents (e.g., HATU). |
| Incomplete Coupling | Steric hindrance of the amino acid; Aggregation of the peptide chain. | Double couple the problematic amino acid; Use a more potent coupling reagent; Add a chaotropic salt (e.g., LiCl) to the coupling reaction. |
| Low Yield in Suzuki Coupling | Inactive catalyst; Insufficient degassing. | Use fresh palladium catalyst; Ensure thorough degassing of solvents and reaction under an inert atmosphere; Try alternative palladium sources and ligands. |
| Incomplete Cleavage | Insufficient cleavage time; Scavenger issues. | Increase cleavage time; Ensure appropriate scavengers are used for the specific amino acids in the sequence (e.g., for Trp, Met). |
Conclusion
This compound and its analogs are powerful tools in solid-phase synthesis, enabling the creation of diverse chemical libraries through on-resin modification strategies. The protocols outlined in these application notes provide a robust framework for researchers to employ these linkers in their drug discovery and development efforts. Careful optimization of each step is crucial for achieving high yields and purities of the final products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid, with a primary focus on resolving low reaction yields.
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound is a frequent issue, typically arising during the critical Suzuki-Miyaura coupling step. The synthesis is generally a two-step process:
-
Suzuki-Miyaura Coupling: Formation of a methyl ester intermediate, methyl 4-(6-bromopyridin-2-yl)benzoate.
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.
This guide addresses problems in both stages.
Part 1: Suzuki-Miyaura Coupling Issues
The palladium-catalyzed coupling of 2,6-dibromopyridine with a boronic acid/ester of methyl benzoate is often the most challenging step. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and low yield.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What are the common causes and how can I fix them?
Answer: Low yields in this specific coupling are often traced back to catalyst inhibition, inefficient reaction conditions, or competing side reactions. Below is a breakdown of potential problems and their solutions.
Key Troubleshooting Areas:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst is critical when using pyridine-containing substrates.
-
Problem: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium atom, preventing inhibition by the pyridine nitrogen and promoting the key oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos are often effective for these challenging substrates.[1] N-Heterocyclic Carbene (NHC)-based catalysts (e.g., PEPPSI-IPr) are also highly active for heteroaryl couplings.[2]
-
-
Base and Solvent Selection: The base and solvent system is crucial for the transmetalation step and overall reaction efficiency.
-
Problem: An inappropriate base may not be strong or soluble enough to facilitate the catalytic cycle. The solvent may not sufficiently dissolve all reactants.
-
Solution: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often a good choice for nitrogen-containing heterocycles. Cesium carbonate (Cs₂CO₃) can also be effective.[3] The solvent system usually requires a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water to dissolve the inorganic base and facilitate the reaction.[3]
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of your desired product.
-
Problem: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions.[1] Dehalogenation of the bromopyridine can also occur.
-
Solution:
-
Protodeboronation: Use anhydrous solvents, and consider using boronic esters (like pinacol esters) which are more stable than boronic acids.
-
Homocoupling: This is often promoted by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]
-
Debromination: This can sometimes occur, leading to pyridine as a byproduct. Optimizing the catalyst and reaction time can help minimize this.
-
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to an incomplete reaction.
-
Problem: The reaction may be too slow at lower temperatures, especially with a less reactive aryl bromide.
-
Solution: Suzuki couplings with bromopyridines often require elevated temperatures, typically in the range of 80-110 °C.[2][3] Reaction time should be monitored by TLC or LC-MS to determine the point of maximum conversion, which can range from a few hours to 24 hours.[1]
-
| Parameter | Problem | Recommended Solution | Rationale |
| Catalyst/Ligand | Catalyst deactivation by pyridine nitrogen. | Use Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1][2] | Bulky ligands shield the Pd center, prevent pyridine coordination, and facilitate oxidative addition.[2] |
| Base | Inefficient transmetalation. | Screen inorganic bases like K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[3] | These bases are effective in activating the boronic acid/ester for transmetalation in heteroaromatic couplings. |
| Solvent | Poor solubility of reactants/base. | Use a degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O).[3] | The aqueous portion helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners. |
| Atmosphere | Catalyst deactivation, boronic acid homocoupling. | Run the reaction under a completely inert atmosphere (Argon or Nitrogen).[3] | Oxygen can oxidize the Pd(0) catalyst and promote undesirable side reactions.[2] |
| Temperature | Slow or incomplete reaction. | Increase reaction temperature to 80-110 °C. | Provides the necessary activation energy for the rate-determining oxidative addition step. |
| Side Reactions | Protodeboronation of boronic acid. | Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. | Boronic esters are generally more stable and less prone to premature hydrolysis and protodeboronation.[1] |
Part 2: Ester Hydrolysis Issues
Q2: The final hydrolysis step to get the carboxylic acid is giving me a low yield or an impure product. What can I do?
Answer: Hydrolysis of the methyl ester is typically a high-yielding reaction, but issues can arise from incomplete reaction or difficult purification.
| Parameter | Problem | Recommended Solution | Rationale |
| Reaction Time | Incomplete hydrolysis. | Increase reaction time and monitor by TLC until the starting ester spot has completely disappeared. | Steric hindrance or electronic effects can sometimes slow down the hydrolysis reaction. |
| Base/Acid Conc. | Slow reaction. | Use a sufficient excess of base (e.g., NaOH, 2-4 equivalents) or a reasonably concentrated acid for catalysis. | Ensures the reaction goes to completion in a reasonable timeframe. |
| Work-up | Product loss during purification. | After reaction, cool the aqueous solution and carefully acidify with HCl to a pH of ~2-3 to precipitate the product.[4] | The carboxylic acid product is soluble as its carboxylate salt under basic conditions and precipitates out upon acidification. |
| Purity | Impure product after precipitation. | Wash the filtered solid with cold water to remove inorganic salts. If needed, recrystallize from a suitable solvent like an ethanol/water mixture. | Washing removes residual salts, and recrystallization removes organic impurities. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(6-bromopyridin-2-yl)benzoate (Suzuki Coupling)
This is a representative protocol based on optimized conditions for challenging heteroaryl couplings. Researchers should perform their own optimization.
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
4-(Methoxycarbonyl)phenylboronic acid, pinacol ester (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine, 4-(methoxycarbonyl)phenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 4-(6-bromopyridin-2-yl)benzoate.
Protocol 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Methyl 4-(6-bromopyridin-2-yl)benzoate (1.0 eq)
-
Sodium Hydroxide (NaOH, 3.0 eq)
-
Methanol and Water (3:1 mixture)
-
Hydrochloric Acid (HCl), concentrated or 6M
Procedure:
-
Dissolve methyl 4-(6-bromopyridin-2-yl)benzoate in the methanol/water mixture in a round-bottom flask.
-
Add sodium hydroxide and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
While stirring, slowly add HCl to acidify the solution to a pH of ~2-3. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum to yield this compound.[5]
Frequently Asked Questions (FAQs)
Q3: Can I perform the Suzuki coupling directly with 4-carboxyphenylboronic acid instead of its ester?
A3: While possible, it is often problematic. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. Furthermore, the carboxylate salt may have poor solubility in the organic solvent. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyzing it in a subsequent step is a more robust and generally higher-yielding strategy.
Q4: My reaction is very slow. I am using 2,6-dibromopyridine. Is there a reason for this?
A4: Yes, the Suzuki coupling with 2,6-dibromopyridine can be selective. The first coupling reaction typically occurs much faster than the second due to the change in the electronic properties of the pyridine ring after the first substitution. If your goal is the mono-substituted product, this is advantageous. However, achieving high conversion for this first coupling still requires a highly active catalyst system, as described in the troubleshooting guide, due to the challenging nature of the bromopyridine substrate.[1]
Q5: How critical is it to degas the solvents and run the reaction under an inert atmosphere?
A5: It is highly critical. The active form of the catalyst, Pd(0), is sensitive to oxidation by atmospheric oxygen, which can render it inactive. Oxygen can also promote the unwanted homocoupling of the boronic acid reagent, leading to the formation of biphenyl byproducts and reducing the overall yield.[2] For reproducible and high-yielding results, using degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is mandatory.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
References
Technical Support Center: Synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid. The guidance focuses on identifying and mitigating common side reactions encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Consider using a higher catalyst loading. - Ensure rigorous exclusion of oxygen, which can also deactivate the catalyst. |
| Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive towards the palladium catalyst. | - Increase the reaction temperature. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. | |
| Problems with the Boronic Acid (Suzuki Coupling): Protodeboronation (loss of the boronic acid group) can occur, especially in the presence of water and base. | - Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. - Choose a non-aqueous base or a fluoride-based base like CsF or KF. | |
| Presence of Significant Side Products | Homocoupling: Coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the bromopyridine). | - Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling. - Use a precise stoichiometry of the coupling partners. |
| Protodeboronation (Suzuki Coupling): Formation of benzoic acid from the boronic acid starting material. | - Minimize water content in the reaction. - Use boronic esters or trifluoroborate salts which are more resistant to protodeboronation. | |
| Debromination: Reduction of the C-Br bond on the pyridine ring, leading to the formation of 2-phenylbenzoic acid. | - Ensure the absence of reducing agents in the reaction mixture. - Optimize the reaction time to avoid prolonged exposure to reaction conditions that might favor reduction. | |
| Difficulty in Product Purification | Tin Residues (Stille Coupling): Organotin byproducts can be difficult to remove from the final product. | - After the reaction, wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin salts. - Employ specialized column chromatography techniques. |
| Co-elution of Similar Polarity Byproducts: Homocoupled products or debrominated species may have similar polarity to the desired product. | - Optimize the solvent system for column chromatography. - Consider recrystallization as a purification method. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura or Stille coupling?
Both Suzuki-Miyaura and Stille couplings are viable methods for this transformation. The Suzuki coupling is often preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to the organotin reagents used in Stille coupling. However, Stille coupling can sometimes offer advantages in terms of functional group tolerance and milder reaction conditions.
Q2: What are the most common side reactions to expect in the Suzuki-Miyaura synthesis of this compound?
The most prevalent side reactions include:
-
Homocoupling of 4-carboxyphenylboronic acid to form biphenyl-4,4'-dicarboxylic acid.
-
Homocoupling of the bromopyridine starting material.
-
Protodeboronation of 4-carboxyphenylboronic acid to yield benzoic acid.
-
Catalyst deactivation due to coordination of the pyridine nitrogen to the palladium center, leading to low yields.
Q3: How does the carboxylic acid functionality affect the Suzuki-Miyaura coupling?
The carboxylic acid group can potentially interfere with the reaction in a few ways. The acidic proton can react with the base, requiring the use of a sufficient excess of base. More importantly, the carboxylate may coordinate to the palladium center, which can inhibit the catalytic cycle. To mitigate this, some researchers opt to protect the carboxylic acid as an ester and then hydrolyze it back to the acid after the coupling reaction.
Q4: What is a typical purification strategy for this compound?
A common purification protocol involves an acidic workup to protonate the carboxylic acid, allowing for extraction into an organic solvent. This is typically followed by column chromatography on silica gel. If significant amounts of acidic byproducts like biphenyl-4,4'-dicarboxylic acid are present, purification might require careful pH adjustment during extraction or specialized chromatographic techniques. Recrystallization can also be an effective final purification step.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of aryl bromides with arylboronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, 1-5 mol%) and a phosphine ligand if required (e.g., PPh₃, SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.
-
Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with an acid like 1M HCl to a pH of ~3-4. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling
This protocol is based on the coupling of 2,6-dibromopyridine with an organostannane.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as toluene or DMF.
-
Reagent Addition: Add the organostannane reagent, for example, a tributyltin derivative of benzoic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthetic issues.
Homocoupling byproducts in Suzuki reaction of bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding homocoupling byproducts in the Suzuki-Miyaura cross-coupling reactions of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary homocoupling byproducts observed in the Suzuki reaction of bromopyridines?
A1: Two main types of homocoupling byproducts are commonly observed:
-
Boronic Acid Homocoupling: This results in the formation of a symmetrical biaryl derived from the boronic acid coupling with itself. This is often the most prevalent homocoupling byproduct.[1][2]
-
Bromopyridine Homocoupling: This involves the coupling of two molecules of the starting bromopyridine to form a bipyridine. This is generally less common than boronic acid homocoupling.[1]
Q2: What are the main causes of homocoupling side reactions?
A2: The primary causes of homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[2][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[2][3] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly promote the homocoupling of the boronic acid before the catalytic cycle is fully established.[3][5]
Q3: How can I minimize or prevent the formation of homocoupling byproducts?
A3: Several strategies can be employed to suppress homocoupling:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from solvents and the reaction mixture.[3][6] This can be achieved by methods such as freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.[4][6]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that can be mediated by homocoupling.[3]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help minimize homocoupling.[3][6] These ligands can sterically hinder the formation of intermediates leading to homocoupling and promote the desired reductive elimination step.[3]
-
Appropriate Base Selection: The choice of base is important. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred over stronger bases.[3]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[4]
-
Control of Stoichiometry: Using a large excess of the boronic acid can sometimes favor homocoupling. A slight excess (e.g., 1.1-1.2 equivalents) is generally recommended.[7]
Q4: How does the pyridine nitrogen affect the Suzuki reaction and potentially contribute to side reactions?
A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[8] This can lead to catalyst inhibition or deactivation, potentially resulting in lower yields of the desired product and an increase in side reactions. The use of bulky phosphine ligands can help to shield the palladium center and prevent this coordination.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues with homocoupling in the Suzuki reaction of bromopyridines.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow for diagnosing and resolving issues with excessive homocoupling.
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield of the desired cross-coupled product and the formation of homocoupling byproducts. The following tables summarize the effects of different bases and palladium catalysts on the Suzuki-Miyaura coupling reaction.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 85 |
Data adapted from a representative Suzuki-Miyaura coupling reaction and may vary depending on the specific substrates and conditions.[6]
Table 2: Comparison of Palladium Catalysts for Suzuki Coupling
| Catalyst | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | 1-5 | A common Pd(0) source, can help minimize homocoupling.[3] |
| Pd(dppf)Cl₂ | 1-3 | An effective precatalyst, often used with a variety of substrates.[8] |
| Pd₂(dba)₃ | 1-3 | A Pd(0) source, often used in combination with a phosphine ligand.[3] |
| Buchwald Precatalysts | 1-3 | Designed for efficient generation of the active Pd(0) species, can minimize side reactions.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines to Minimize Homocoupling
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1–1.2 equiv)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[8]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing of Solvent: The solvent should be rigorously degassed prior to use by sparging with an inert gas (e.g., argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[8][9]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]
Diagram: Key Factors Influencing Homocoupling
Caption: Relationship between the causes of homocoupling and effective mitigation strategies.
References
Technical Support Center: Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the technical support center for troubleshooting protodeboronation in Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2][3][4] This reaction consumes the boronic acid, which is the nucleophilic partner in the Suzuki-Miyaura coupling. This consumption leads to a reduced yield of the desired cross-coupled product and generates a non-boronated byproduct, which can complicate the purification process.[2][3]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: Several factors can significantly impact the rate of protodeboronation:
-
pH of the reaction medium: The pH is a critical factor as it controls the speciation of the boronic acid.[2][5] For some heteroaromatic boronic acids, like 2-pyridylboronic acid, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[2][6] Conversely, for many simple arylboronic acids, protodeboronation is fastest at high pH.[3][7]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[2][3][6][8]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the Suzuki coupling catalytic cycle, it can also catalyze protodeboronation.[2][3] Strong bases like sodium hydroxide (NaOH) can be more problematic than weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.[2][3][8] While some Suzuki reactions require water as a cosolvent, excessive amounts can promote this side reaction.[8]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[6] However, some bulky phosphine ligands can inadvertently promote protodeboronation.[3][4]
-
Boronic Acid Substituents: The electronic properties of the organic substituent on the boronic acid influence its stability.[1] For instance, electron-rich arene boronic acids can undergo thermal protodeboronation even without a transition metal catalyst.[9]
Q3: Are boronic esters, such as pinacol esters, always more stable to protodeboronation than boronic acids?
A3: It is a common misconception that converting a boronic acid to an ester, like a pinacol ester (Bpin), guarantees greater stability against protodeboronation. While boronic esters are often more resistant to other decomposition pathways and easier to handle, they do not universally prevent protodeboronation.[3] The stability of a boronic ester is nuanced and depends on the specific ester and the reaction conditions.[7] In some cases, hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[7] However, derivatives like MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are designed for a "slow release" of the boronic acid, which can effectively minimize its concentration and thus reduce the rate of protodeboronation.[1][10]
Troubleshooting Guide
Problem: Low yield of the desired coupled product with significant formation of the protodeboronated byproduct.
This is a classic symptom of protodeboronation competing with or outpacing the desired Suzuki-Miyaura coupling. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Re-evaluate and Optimize the Base
Strong bases can accelerate protodeboronation.[8] Consider switching to a weaker, non-hydroxide base.
-
Recommendation: Switch from strong bases like NaOH or KOH to milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][8]
Step 2: Control the Reaction Temperature
Elevated temperatures can increase the rate of protodeboronation relative to the Suzuki coupling.[6][8]
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A good starting point is often in the 60-80 °C range.[8] If the reaction is too slow at lower temperatures, consider optimizing the catalyst system rather than increasing the heat.[8]
Step 3: Manage Water Content
Water acts as a proton source for protodeboronation.[3][8]
-
Recommendation: Use anhydrous solvents and thoroughly dry all glassware.[8] Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[8] While some Suzuki reactions benefit from a small amount of water, it's crucial to avoid excessive amounts.[8]
Step 4: Enhance the Catalytic System's Efficiency
If the Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[8]
-
Recommendation:
-
Increase the catalyst loading to accelerate the productive reaction rate.[6][8]
-
Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[8]
-
Use pre-formed, active Pd(0) catalysts to bypass potentially inefficient in situ reduction steps.[8]
-
Step 5: Utilize a More Stable Boronic Acid Surrogate
If the free boronic acid is particularly unstable, using a more robust derivative can be a highly effective strategy.
-
Recommendation:
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, air-stable solids that allow for a tunable slow release of the boronic acid.[1][3]
-
Organotrifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that also provide a slow release of the boronic acid under specific conditions.[1][3]
-
Pinacol esters (R-Bpin): While not a universal solution, they are often more stable than the corresponding free boronic acids.[3][10]
-
Step 6: Monitor Reaction Progress
Prolonged reaction times can lead to increased protodeboronation.[8]
-
Recommendation: Closely monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material has been consumed to minimize the formation of side products.[8]
Quantitative Data Summary
The following tables summarize the relative impact of various parameters on minimizing protodeboronation.
Table 1: Effect of Base Selection on Protodeboronation
| Base | Relative Strength | General Recommendation |
| NaOH, KOH | Strong | Avoid if possible, as they can significantly accelerate protodeboronation.[8] |
| K₂CO₃, Cs₂CO₃ | Moderate | Good starting point for many Suzuki couplings; often minimizes protodeboronation.[2][8] |
| K₃PO₄ | Moderate | Often recommended for challenging couplings and unstable boronic acids.[2][8] |
Table 2: Relative Stability of Boronic Acid Derivatives
| Boron Reagent | Relative Stability | Key Characteristics |
| Boronic Acid (R-B(OH)₂) | Low to Moderate | Prone to various decomposition pathways, including protodeboronation.[10] |
| Pinacol Ester (R-Bpin) | Moderate to High | Often more stable than free boronic acids and easier to handle.[3][10] |
| Trifluoroborate Salt (R-BF₃K) | High | Highly stable crystalline solids; provide a slow release of the boronic acid.[3] |
| MIDA Boronate (R-B(MIDA)) | Very High | Exceptionally stable, air-stable solids with tunable slow-release properties.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protodeboronation-Prone Boronic Acid
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid derivative (e.g., MIDA boronate, 1.2-1.5 eq.), and the anhydrous base (e.g., K₃PO₄, 3.0 eq.).[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, THF, or 2-MeTHF) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-(6-Bromopyridin-2-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-(6-Bromopyridin-2-yl)benzoic acid. The information is designed to help overcome common challenges and optimize reaction conditions for this specific and often challenging substrate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound.
Question 1: Why is my reaction yield consistently low?
Low yields with this substrate are a frequent challenge and can be attributed to several factors inherent to its structure.[1]
-
Catalyst Inhibition/Deactivation : The primary issue often stems from the nitrogen atom on the pyridine ring.[2] Its lone pair of electrons can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][3]
-
Inefficient Oxidative Addition : The C-Br bond on the electron-deficient pyridine ring can be less reactive, leading to a slow oxidative addition step, which is often rate-determining.[2]
-
Poor Solubility : The substrate or the deprotonated carboxylate salt may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
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Protodeboronation of Boronic Acid : The boronic acid coupling partner can degrade through the replacement of the boronic acid group with a hydrogen atom, especially in the presence of water at high temperatures.[1][3]
Question 2: I'm observing significant byproduct formation. How can I minimize side reactions?
Several side reactions can compete with the desired cross-coupling, consuming starting materials and complicating purification.
-
Homocoupling of Boronic Acid : This side reaction forms a biaryl product from the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen.[1][3]
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Dehalogenation (or Debromination) : The bromo group on the pyridine is replaced by a hydrogen atom. This can be promoted by trace palladium hydride species.[3][6]
-
Solution : Screening different bases and solvents can help mitigate this issue.[3]
-
-
Protodeboronation : As mentioned above, this depletes the boronic acid partner.
Question 3: How does the free carboxylic acid group on the phenyl ring affect the reaction?
The carboxylic acid group is a critical consideration. Its acidic proton will react with the base in the reaction mixture.
-
Base Stoichiometry : You must use at least one extra equivalent of base to deprotonate the carboxylic acid, in addition to the amount required for the catalytic cycle (typically 2-3 equivalents). Failure to do so will result in an insufficient amount of base for the reaction to proceed efficiently.
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Solubility : The formation of the carboxylate salt can alter the solubility of the starting material. This may necessitate the use of more polar solvent systems.
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Chelation : While less common for a distal carboxylic acid, there is a possibility of the resulting carboxylate coordinating with the palladium center. If this is suspected to be an issue, protecting the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.
Question 4: What are the recommended starting conditions for catalyst, base, and solvent?
For challenging heteroaromatic substrates, a robust catalyst system and carefully chosen conditions are crucial. Starting with a proven combination and optimizing from there is the most effective approach.
-
Catalyst System : A combination of a palladium(II) precursor like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended.[1][4] PdCl₂(dppf) is another robust and widely used precatalyst.[3][7]
-
Base : A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for difficult couplings.[1][5]
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Solvent : Anhydrous polar aprotic solvents are preferred. 1,4-Dioxane and Toluene are excellent starting points.[1][5] Using a small amount of water can sometimes be beneficial, but it must be carefully controlled to avoid protodeboronation.[6]
Data Presentation: Reaction Parameter Comparison
The following tables summarize common parameters for the Suzuki coupling of bromopyridines to guide optimization.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Considerations |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-5 (Pd), 2-10 (Ligand) | Excellent for challenging substrates; bulky ligands prevent catalyst inhibition by pyridine nitrogen.[1][4] |
| Pd(PPh₃)₄ | (None) | 3-10 | A classic, all-in-one Pd(0) catalyst. May be less effective for this substrate due to ligand dissociation and catalyst inhibition.[4] |
| PdCl₂(dppf) | (None) | 3-5 | A robust, air-stable precatalyst effective for a wide range of couplings.[3][7] |
| PEPPSI™-IPr | (None) | 1-3 | Highly active N-Heterocyclic Carbene (NHC) catalyst, often effective at lower loadings and temperatures.[4] |
Table 2: Comparison of Base and Solvent Systems
| Base | Base Equivalents | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|---|
| K₃PO₄ | 3-4 | 1,4-Dioxane or Toluene | 80-110 | A strong, effective base for difficult couplings. Remember to add 1 eq. for the carboxylic acid.[7] |
| Cs₂CO₃ | 3-4 | 1,4-Dioxane or THF | 80-110 | Often provides higher yields but is more expensive.[1] |
| K₂CO₃ | 3-4 | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) | 90-100 | A common, cost-effective choice, but may be less effective than stronger bases for this substrate.[3][5] |
| KF | 3-4 | 1,4-Dioxane | 80-100 | Can be effective, particularly with boronic esters or trifluoroborates.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere using Schlenk techniques.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
-
Procedure :
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three to five times to establish an inert atmosphere.[9]
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-(6-Bromopyridin-2-yl)benzoic Acid
Welcome to the technical support center for 4-(6-Bromopyridin-2-yl)benzoic acid (CAS No. 928658-23-5). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties and expected solubility of this compound?
This compound is a bifunctional molecule containing both a weakly basic pyridine ring and an acidic carboxylic acid group. This amphoteric nature is key to understanding its solubility. While specific quantitative data for this exact molecule is not widely published, its properties can be inferred from related structures like bromobenzoic acids and pyridine-carboxylic acids.
The compound is expected to be poorly soluble in neutral aqueous solutions but soluble in many polar organic solvents.[1][2][3] Its aqueous solubility is highly dependent on pH.
Table 1: Physicochemical Properties of this compound
| Property | Value / Expected Behavior | Source |
| CAS Number | 928658-23-5 | [4][5] |
| Molecular Formula | C₁₂H₈BrNO₂ | [4][6] |
| Molecular Weight | 278.10 g/mol | [4] |
| Predicted Aqueous Solubility | Low at neutral pH, higher at acidic (pH < 4) and basic (pH > 6) conditions. | Inferred from[1][3] |
| Predicted Organic Solubility | Good solubility in solvents like DMSO, DMF, and alcohols (Methanol, Ethanol). | Inferred from[1][2] |
Q2: My compound won't dissolve in my neutral aqueous buffer. What is the first thing I should try?
The low aqueous solubility at neutral pH is expected. The most effective initial strategy is to adjust the pH.
-
To increase solubility, add a base: Add a small amount of a basic solution (e.g., 1 M NaOH) dropwise to your aqueous suspension. The carboxylic acid group will deprotonate to form a highly soluble carboxylate salt. Aim for a final pH of >7.5.
-
To increase solubility, add an acid: Alternatively, adding an acidic solution (e.g., 1 M HCl) dropwise will protonate the pyridine ring, forming a more soluble pyridinium salt. Aim for a final pH of <4.
The choice between acidic or basic conditions depends on the stability of your compound and the requirements of your downstream experiment. For most biological assays, preparing a basic stock solution is common.
Q3: How does pH exactly affect the solubility of this compound?
The compound has two ionizable groups: the carboxylic acid (pKa ~4-5) and the pyridine nitrogen (pKa ~2-3).
-
At Low pH (pH < 2): The pyridine is protonated (-NH⁺) and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and is generally more water-soluble.
-
At Isoelectric Point (pH ~3-4): The molecule exists predominantly as a neutral zwitterion, with both a positive charge on the pyridine and a negative charge on the carboxylate. This is typically the point of minimum solubility .
-
At High pH (pH > 6): The carboxylic acid is deprotonated (-COO⁻) and the pyridine is neutral. The molecule carries a net negative charge and is highly water-soluble as the carboxylate salt.
Q4: Which organic solvents are best for making a concentrated stock solution?
For applications requiring an organic stock solution (e.g., cell culture assays), polar aprotic solvents are generally the best choice.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Abbreviation | Typical Conc. | Notes |
| Dimethyl sulfoxide | DMSO | 10 - 50 mM | The most common choice. Ensure the final concentration in your assay medium is low (<0.5%) to avoid cytotoxicity. |
| Dimethylformamide | DMF | 10 - 50 mM | Similar to DMSO. Can be more volatile. |
| Ethanol | EtOH | 1 - 10 mM | Less effective than DMSO but may be more compatible with certain biological systems. |
| Methanol | MeOH | 1 - 10 mM | Good for analytical purposes (HPLC, LC-MS) but generally avoided for in-vitro assays due to toxicity. |
Note: Always use anhydrous (dry) solvents to prepare stock solutions for long-term storage to prevent degradation.
Troubleshooting Guide
Issue: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is a common problem when a compound is much less soluble in the final aqueous medium than in the concentrated organic stock.
-
Reason: The DMSO concentration drops sharply upon dilution, and the aqueous buffer cannot maintain the compound in solution.
-
Solution 1 (Lower Stock Concentration): Remake the stock solution at a lower concentration (e.g., 10 mM instead of 50 mM). This reduces the amount of compound "crashing out" upon dilution.
-
Solution 2 (Use Co-solvents/Excipients): Add a solubilizing agent to your final aqueous buffer. Options include Pluronic® F-68 (0.01-0.1%), PEG-400 (1-5%), or cyclodextrins. These must be tested for compatibility with your assay.
-
Solution 3 (pH Adjustment): Ensure your final buffer pH is favorable for solubility (e.g., pH 7.4 or higher). You can prepare the stock in DMSO with a small amount of base (e.g., NaOH or NH₄OH) before diluting it into a buffer of the same or higher pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution via pH Adjustment
This protocol aims to create a basic aqueous stock solution where the compound is in its soluble salt form.
-
Weigh Compound: Accurately weigh 10 mg of this compound (MW: 278.10 g/mol ) into a sterile glass vial.
-
Add Water: Add ~800 µL of high-purity water (e.g., Milli-Q®) to the vial. The compound will likely form a slurry or suspension.
-
Add Base: While vortexing or stirring, add 1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Monitor Dissolution: Continue adding base until the solid completely dissolves and the solution becomes clear. This indicates the formation of the sodium carboxylate salt.
-
Check pH: Use a calibrated micro-pH probe or pH paper to ensure the final pH is between 8.0 and 9.0. Adjust if necessary.
-
QS to Final Volume: Add high-purity water to bring the final volume to 1.0 mL. This yields a 10 mg/mL (approx. 36 mM) stock solution.
-
Sterilize: Filter the solution through a 0.22 µm syringe filter into a sterile storage tube. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This is the standard procedure for creating a stock solution for most cell-based and biochemical assays.
-
Weigh Compound: Accurately weigh 2.78 mg of this compound into a sterile, conical microcentrifuge tube or glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If needed, gently warm the vial to 37°C or use a sonicating water bath for 5-10 minutes to facilitate dissolution.
-
Inspect: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
References
Technical Support Center: Purification of 4-(6-Bromopyridin-2-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(6-Bromopyridin-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a boronic acid derivative of benzene with a di-halogenated pyridine. Common impurities stemming from this synthesis can include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.[1][2][3][4]
Q2: I am observing a persistent colored impurity in my product. What could it be and how can I remove it?
A2: A persistent color, often yellow or brown, can be due to residual palladium catalyst or polymeric byproducts. Treatment with activated charcoal during recrystallization can be effective in removing these colored impurities. A short plug of silica gel or celite filtration can also be employed to remove finely dispersed catalyst residues.
Q3: My purified product shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of impurities.[5][6] For this compound, which is a crystalline solid, a sharp melting point is expected for the pure compound. Broadening can be caused by the presence of starting materials, byproducts, or residual solvents. Further purification is recommended.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and quantifying impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also reveal the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent may be too nonpolar, or the solution is cooling too rapidly, leading to the product separating as a liquid rather than forming crystals. | Add a more polar co-solvent (e.g., a small amount of ethanol to a toluene solution) and allow the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.[10] |
| No crystal formation upon cooling | The solution may not be saturated, meaning too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help initiate nucleation.[10] |
| Low recovery of purified product | The chosen solvent may have too high a solubility for the product even at low temperatures, or too much solvent was used. | Select a solvent in which the product has a steep solubility curve (high solubility at high temperature, low at low temperature). Use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution in an ice bath can further decrease solubility and improve recovery.[11][12] |
| Product is still impure after recrystallization | The chosen solvent may not be effective at separating the specific impurities present. The impurities may have very similar solubility profiles to the product. | Try a different solvent or a mixed solvent system. Sometimes, a second recrystallization from a different solvent system is necessary. Column chromatography may be required for difficult-to-remove impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The eluent system is not optimized. The polarity of the solvent may be too high or too low. | Use Thin-Layer Chromatography (TLC) to screen various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be very effective. |
| Product is eluting with the solvent front | The eluent is too polar. | Start with a less polar solvent system. For example, if using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
| Product is not eluting from the column | The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is acidic, adding a small amount of acetic acid to the eluent can help. Conversely, for basic compounds, a small amount of triethylamine can be beneficial. |
| Streaking or tailing of the product band | The column may be overloaded, or the compound is interacting strongly with the stationary phase. | Use a larger column or load less crude material. For acidic compounds like this, tailing on silica gel is common. Using a mobile phase modifier like acetic acid can improve peak shape. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol and may require optimization for your specific crude product.
-
Solvent Selection: Based on solubility data for similar compounds, a good starting point for recrystallization is a mixed solvent system of ethanol and water, or a single solvent like ethanol or acetic acid.[10][11][12] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Selection: Standard silica gel is a common choice.
-
Eluent Selection: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude material. Adding a small percentage of acetic acid to the eluent can improve the peak shape of the acidic product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide representative data based on the parent compound, benzoic acid, and other similar aromatic carboxylic acids. This data should be used as a guideline for experimental design.
Table 1: Solubility of Benzoic Acid in Various Solvents [13][14][15]
| Solvent | Solubility ( g/100 mL) at 25°C | Solubility ( g/100 mL) at 100°C |
| Water | 0.34 | 5.90 |
| Ethanol | 58.4 | Very Soluble |
| Acetone | 55.6 | Very Soluble |
| Toluene | 12.2 | Very Soluble |
| Hexane | 0.36 | 4.8 |
This data for benzoic acid suggests that solvents like ethanol or toluene, or a mixed system with water, could be effective for the recrystallization of the structurally similar this compound.
Table 2: Typical Purity Analysis by HPLC for Aromatic Acids [7][8][9]
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Expected Purity (after 1x Recrystallization) | > 98% |
| Expected Purity (after Column Chromatography) | > 99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Potential impurities from Suzuki-Miyaura synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melting point standard 121-123°C - Benzoic acid [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. helixchrom.com [helixchrom.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. journals.ust.edu [journals.ust.edu]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. famu.edu [famu.edu]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.ul.ie [pure.ul.ie]
Technical Support Center: Synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis and scale-up of 4-(6-Bromopyridin-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2,6-dibromopyridine and 4-carboxyphenylboronic acid (or its corresponding ester). This approach is widely used in the pharmaceutical industry for constructing biaryl compounds.[1][2]
Q2: Why is catalyst selection so critical for this synthesis at scale?
A2: The choice of palladium catalyst and ligand directly impacts reaction efficiency, cost, and product purity.[3] An optimal catalyst system will provide high turnover numbers (TON) and turnover frequencies (TOF), minimizing the amount of expensive palladium required. Furthermore, the ligand influences the catalyst's stability and its effectiveness in coupling with potentially less reactive starting materials.[2][3] For pharmaceutical applications, minimizing residual palladium in the final Active Pharmaceutical Ingredient (API) is a significant challenge, making catalyst selection and subsequent removal strategies paramount.[1]
Q3: What are the primary safety concerns when scaling up this reaction?
A3: Key safety considerations include:
-
Handling of Palladium Catalysts: Many palladium catalysts, especially in their active Pd(0) form, can be pyrophoric. While many pre-catalysts are air-stable, they become sensitive once activated.[4]
-
Solvent Safety: The use of flammable organic solvents like dioxane or toluene requires appropriate engineering controls to prevent fires and exposure.
-
Exothermic Reactions: The Suzuki coupling can be exothermic. On a large scale, inadequate temperature control can lead to runaway reactions.
-
Reagent Toxicity: Organoboron reagents and brominated pyridines have associated toxicities and should be handled with appropriate personal protective equipment (PPE).
Q4: How can I monitor the reaction's progress effectively during a large-scale run?
A4: For large-scale synthesis, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the most common method to monitor the consumption of starting materials (e.g., 2,6-dibromopyridine) and the formation of the product and key impurities. This allows for real-time decision-making regarding reaction completion.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or Stalled Reaction Conversion
Question: My Suzuki-Miyaura coupling reaction has stalled, and the conversion to this compound is low. What are the potential causes and solutions?
Answer: Low conversion is a common scale-up challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.[5] Use degassed solvents and reagents.[4] Consider a more robust ligand that protects the palladium center. |
| Poor Reagent Quality | Use high-purity starting materials. Boronic acids can degrade upon storage; verify the purity before use.[3] Water content in solvents and reagents can also affect the reaction. |
| Insufficient Base | The base is crucial for activating the boronic acid for transmetalation.[6] Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄) are used. The choice of base can significantly impact yield. |
| Poor Mixing/Mass Transfer | On a large scale, inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry. |
| Incorrect Temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, catalyst decomposition or side reactions can occur. Optimize the temperature for your specific catalyst system. |
Issue 2: High Levels of Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: The primary impurities in this synthesis are typically homocoupled products and starting materials.
Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Formation Cause | Mitigation Strategy |
| 4,4'-Dicarboxy-1,1'-biphenyl | HOOC-Ph-Ph-COOH | Homocoupling of 4-carboxyphenylboronic acid. | Ensure slow addition of the boronic acid. Optimize the stoichiometry to avoid a large excess. Maintain strict inert conditions, as oxygen can promote this side reaction. |
| 6,6'-Dibromo-2,2'-bipyridine | Br-Py-Py-Br | Homocoupling of 2,6-dibromopyridine. | This is less common but can occur at high temperatures or with certain catalyst systems. Re-evaluate catalyst and ligand choice. |
| Benzoic Acid | HOOC-Ph | Protodeborylation of 4-carboxyphenylboronic acid. | Use anhydrous solvents and ensure the base is not excessively hydrolytic. Minimize reaction time once the conversion of the limiting reagent is complete. |
Troubleshooting Workflow for Low Yield/Purity
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the scale-up process.
Caption: Troubleshooting workflow for scaling up the synthesis.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes a general procedure for a multi-gram scale synthesis. Note: All operations should be performed in a well-ventilated fume hood under an inert atmosphere of nitrogen.
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
4-Carboxyphenylboronic acid (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
Procedure:
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2,6-dibromopyridine, Pd(OAc)₂, PPh₃, and anhydrous K₂CO₃.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). Begin vigorous stirring to create a suspension.
-
Reagent Addition: Add the 4-carboxyphenylboronic acid to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC every 2-4 hours until the 2,6-dibromopyridine is consumed (<1% remaining).
-
Quench & Cool: Cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Phase Separation & Extraction: Transfer the mixture to a separation funnel. The product may be in the aqueous or organic layer depending on the pH. Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to precipitate the carboxylic acid product. If the product remains in the organic layer, extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure this compound.
Overall Synthesis Workflow
The following diagram illustrates the key stages of the manufacturing process.
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. mdpi.com [mdpi.com]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of 4-(6-Bromopyridin-2-yl)benzoic acid
This guide provides a detailed comparison of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-(6-Bromopyridin-2-yl)benzoic acid with structurally related benzoic acid derivatives. The analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and purity assessment of these compounds.
Overview of 1H NMR Spectroscopy
Proton NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides information about the chemical environment of each proton in a molecule, including the number of different types of protons, the number of neighboring protons, and their electronic environment. This information is presented in a spectrum as a series of signals, characterized by their chemical shift (δ), integration, multiplicity, and coupling constants (J).
Comparative 1H NMR Data
The 1H NMR spectral data for this compound and selected analogous compounds are summarized in the table below. The data highlights the influence of different substituents on the chemical shifts of the aromatic protons.
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| This compound | DMSO-d6 | 400 | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H)[1] |
| 4-Bromobenzoic acid | DMSO-d6 | 400.35 | 13.16 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.69 (d, J = 8.0 Hz, 2H)[2] |
| 4-Chlorobenzoic acid | DMSO-d6 | Not Specified | 13.20 (s, 1H), 7.95 (d, J = 8.6 Hz, 2H), 7.58 (d, J = 8.6 Hz, 2H)[3] |
| Benzoic acid | CDCl3 | 400 | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H)[4] |
Experimental Protocol: 1H NMR Spectroscopy
The following is a general procedure for acquiring a 1H NMR spectrum of a small organic compound, based on the information available for this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a standard 5 mm NMR tube.
3.2. Instrument Setup and Data Acquisition
-
The 1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to achieve a homogeneous magnetic field.
-
A standard one-pulse experiment is used to acquire the spectrum.
-
The spectral width is set to encompass all expected proton signals (e.g., 0-15 ppm).
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
3.3. Data Processing
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm).
-
The signals are integrated to determine the relative number of protons.
-
The multiplicities and coupling constants of the signals are determined.
Workflow for 1H NMR Analysis
The general workflow for acquiring and interpreting a 1H NMR spectrum is illustrated in the diagram below.
Caption: General workflow for 1H NMR spectroscopy from sample preparation to structural elucidation.
This guide provides a foundational comparison and procedural overview for the 1H NMR analysis of this compound and its analogs. Researchers are encouraged to consult specific literature for more in-depth analyses of these and other related compounds.
References
Comparative Analysis of 13C NMR Data for 4-(6-Bromopyridin-2-yl)benzoic Acid and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the 13C NMR spectral data for 4-(6-Bromopyridin-2-yl)benzoic acid and its structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate the structural elucidation and characterization of related compounds.
Introduction
This compound is a bifunctional molecule incorporating a benzoic acid moiety and a brominated pyridine ring. Understanding its electronic properties and carbon framework through 13C NMR spectroscopy is crucial for its application in medicinal chemistry and materials science. This guide compares its expected 13C NMR data with that of key structural fragments: 4-Phenylbenzoic acid, 4-Bromobenzoic acid, and Benzoic acid, providing a basis for spectral assignment and interpretation.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogs. The data for the target compound is predicted based on the analysis of its structural components, while the data for the analogs are from publicly available spectral databases.
| Carbon Atom | This compound (Predicted, ppm) | 4-Phenylbenzoic acid (ppm)[1] | 4-Bromobenzoic acid (ppm)[1] | Benzoic acid (ppm)[2] |
| C=O | ~168 | Not Available | 168.8 | 172.60 |
| C1' (ipso-COOH) | ~131 | Not Available | 131.1 | 129.39 |
| C2', C6' (ortho-COOH) | ~130 | Not Available | 132.5 | 130.28 |
| C3', C5' (meta-COOH) | ~129 | Not Available | 132.8 | 128.55 |
| C4' (ipso-Pyridinyl) | ~145 | Not Available | 128.8 | 133.89 |
| C2 (ipso-Benzoic) | ~156 | Not Available | Not Applicable | Not Applicable |
| C3 | ~121 | Not Available | Not Applicable | Not Applicable |
| C4 | ~139 | Not Available | Not Applicable | Not Applicable |
| C5 | ~128 | Not Available | Not Applicable | Not Applicable |
| C6 (ipso-Br) | ~142 | Not Available | Not Applicable | Not Applicable |
Note: The chemical shifts for this compound are estimations and may vary based on experimental conditions.
Structural Comparison of Analyzed Compounds
The following diagram illustrates the structural relationships between this compound and the compounds used for comparison.
References
A Comparative Guide to 4-(6-Bromopyridin-2-yl)benzoic Acid Derivatives as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel class of potential kinase inhibitors, 4-(6-Bromopyridin-2-yl)benzoic acid derivatives. The information presented herein is intended to guide researchers in the rational design and evaluation of new therapeutic agents based on this scaffold. This document summarizes the synthesis, characterization, and a comparative performance evaluation against established kinase inhibitors, supported by representative experimental data and detailed protocols.
Introduction to this compound Derivatives in Kinase Inhibition
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] The 4-(pyridin-2-yl)benzoic acid scaffold is a promising pharmacophore for the development of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the benzoic acid moiety can be modified to optimize binding affinity and pharmacokinetic properties. The bromo-substituent at the 6-position of the pyridine ring offers a handle for further chemical modification to explore the structure-activity relationship (SAR).
Recent studies on structurally similar compounds, such as 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, have demonstrated potent inhibition of kinases like Casein Kinase 2 (CSNK2A), suggesting that the this compound core could be a valuable starting point for the development of novel kinase inhibitors.[1][3]
Performance Comparison of this compound Derivatives
To illustrate the potential of this class of compounds, the following table summarizes the in-vitro activity of a representative set of hypothetical this compound derivatives against a panel of kinases. The data is presented alongside a well-established multi-kinase inhibitor, Sunitinib, for comparison.
| Compound ID | R-group on Benzoic Acid | Target Kinase | IC50 (nM) |
| HY-001 | -H | VEGFR2 | 75 |
| PDGFRβ | 150 | ||
| c-Kit | 200 | ||
| HY-002 | 3-fluoro | VEGFR2 | 50 |
| PDGFRβ | 120 | ||
| c-Kit | 180 | ||
| HY-003 | 4-methoxy | VEGFR2 | 90 |
| PDGFRβ | 180 | ||
| c-Kit | 250 | ||
| Sunitinib | N/A | VEGFR2 | 9 |
| PDGFRβ | 8 | ||
| c-Kit | 4 |
Disclaimer: The data for HY-001, HY-002, and HY-003 are representative and for illustrative purposes only.
Experimental Protocols
Synthesis of this compound (HY-001)
A general protocol for the synthesis of the parent compound via a Suzuki-Miyaura cross-coupling reaction is provided below.
Materials:
-
2,6-Dibromopyridine
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suzuki-Miyaura Coupling: In a round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) to the mixture.
-
De-gas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-(6-bromopyridin-2-yl)benzoate.
-
Saponification: Dissolve the purified ester in a mixture of MeOH and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
In-vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a luminescence-based assay.[4]
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ, c-Kit)
-
Kinase-specific peptide substrates
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds dissolved in DMSO
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).[4]
-
Prepare a kinase reaction mixture containing the kinase enzyme and the peptide substrate in the assay buffer.[4]
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors | Poster Board #574 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromopyridine and 2-Chloropyridine
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science. The choice of the halide leaving group on the pyridine ring is a critical parameter influencing reaction efficiency. This guide provides an objective, data-driven comparison of the reactivity of 2-bromopyridine versus 2-chloropyridine in Suzuki coupling reactions, offering valuable insights for researchers, scientists, and drug development professionals.
The consensus in the scientific literature is that 2-bromopyridine is generally more reactive than 2-chloropyridine in Suzuki coupling reactions. This difference in reactivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating the initial and often rate-determining oxidative addition step of the palladium catalyst into the C-X bond.[1][2] This allows for reactions with 2-bromopyridine to often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its chloro-analogue.
Quantitative Performance Comparison
While a direct side-by-side comparison under identical conditions is not always available in a single study, a compilation of representative data from various sources illustrates the generally higher yields and more favorable reaction conditions for 2-bromopyridine.
| Feature | 2-Bromopyridine | 2-Chloropyridine |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reaction Temperature | Generally lower | Often requires higher temperatures |
| Reaction Time | Typically shorter | Generally longer |
| Catalyst Loading | Can often be used in lower concentrations | May require higher catalyst loading or more specialized ligands |
Table 1: General Comparison of Reactivity in Suzuki Coupling. This table summarizes the general trends in reactivity between 2-bromopyridine and 2-chloropyridine in Suzuki coupling reactions based on established chemical principles.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of both 2-bromopyridine and 2-chloropyridine with a generic arylboronic acid. These protocols serve as a starting point and may require optimization for specific substrates.
Suzuki Coupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling of 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a specialized ligand (e.g., SPhos, XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst, and the ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a higher temperature (typically 100-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the combined organic layers, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow for conducting a Suzuki coupling experiment is outlined below.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Analysis of Reactivity: 4-(6-Bromopyridin-2-yl)benzoic Acid vs. 4-(6-Iodopyridin-2-yl)benzoic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, 2,6-disubstituted pyridines are pivotal building blocks. The ability to selectively functionalize these scaffolds is paramount for the construction of complex molecular architectures and for conducting structure-activity relationship (SAR) studies. This guide provides an objective comparison of the reactivity of two key intermediates, 4-(6-bromopyridin-2-yl)benzoic acid and 4-(6-iodopyridin-2-yl)benzoic acid, in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength at the 6-position of the pyridine ring. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction is the primary determinant of their reactivity in palladium-catalyzed cross-coupling reactions, which typically proceed via an oxidative addition step. The general order of reactivity for aryl halides in this crucial step is I > Br > Cl.[1][2][3] Consequently, 4-(6-iodopyridin-2-yl)benzoic acid is expected to be the more reactive coupling partner, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-analogue.
Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the expected performance of this compound and 4-(6-iodopyridin-2-yl)benzoic acid in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided data is illustrative and based on analogous compounds to highlight the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of our target molecules, this reaction would be employed to introduce a new aryl or vinyl substituent at the 6-position of the pyridine ring. Given the higher reactivity of the C-I bond, 4-(6-iodopyridin-2-yl)benzoic acid is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than the bromo-derivative.
Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling
| Feature | 4-(6-Iodopyridin-2-yl)benzoic Acid | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |
| Typical Base | K₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Note: The data presented are illustrative and based on general trends observed for 2-iodopyridines and 2-bromopyridines.[1][2][3][4]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl-alkynes. Similar to the Suzuki-Miyaura reaction, the rate-determining step often involves the oxidative addition of the palladium catalyst to the aryl halide. Therefore, 4-(6-iodopyridin-2-yl)benzoic acid is anticipated to be the superior substrate for this transformation, affording higher yields in shorter reaction times and under milder conditions.
Table 2: Illustrative Comparison for Sonogashira Coupling
| Feature | 4-(6-Iodopyridin-2-yl)benzoic Acid | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | PdCl₂(PPh₃)₂, CuI | Pd(OAc)₂, PPh₃, CuI |
| Typical Base | Et₃N, DIPEA | Et₃N, Piperidine |
| Typical Solvent | THF, DMF | Toluene, DMF |
| Typical Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Note: The data presented are illustrative and based on general trends observed for 2-iodopyridines and 2-bromopyridines.[1][2][5][6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. The reactivity trend of I > Br generally holds true for this reaction as well. Consequently, 4-(6-iodopyridin-2-yl)benzoic acid is expected to be more amenable to amination, particularly with less nucleophilic amines, compared to its bromo-counterpart.
Table 3: Illustrative Comparison for Buchwald-Hartwig Amination
| Feature | 4-(6-Iodopyridin-2-yl)benzoic Acid | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd₂(dba)₃, BINAP or Xantphos | Pd(OAc)₂, RuPhos or XPhos |
| Typical Base | NaOtBu, K₃PO₄ | Cs₂CO₃, NaOtBu |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80 °C to 110 °C | 100 °C to 120 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Note: The data presented are illustrative and based on general trends observed for 2-iodopyridines and 2-bromopyridines.[1][8][9][10][11][12]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the required time.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflow
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Conclusion
The choice between this compound and 4-(6-iodopyridin-2-yl)benzoic acid as a substrate in palladium-catalyzed cross-coupling reactions is a classic example of leveraging fundamental principles of chemical reactivity to guide synthetic strategy. The iodo-analogue is the more reactive species due to the weaker C-I bond, which facilitates the crucial oxidative addition step. This enhanced reactivity generally translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
For syntheses where efficiency and mild conditions are paramount, 4-(6-iodopyridin-2-yl)benzoic acid is the preferred starting material. However, the bromo-analogue remains a viable and often more cost-effective option, particularly for large-scale syntheses where the reaction conditions can be optimized to achieve satisfactory yields. The selection of the appropriate substrate will ultimately depend on the specific requirements of the synthetic target, economic considerations, and the desired balance between reactivity and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Structure-Activity Relationship of 4-(Pyridin-2-yl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical scaffolds is paramount in the design of potent and selective therapeutics. This guide provides a comparative analysis of 4-(pyridin-2-yl)benzoic acid derivatives and related pyridine-containing compounds, with a focus on their activity as kinase inhibitors, a class of drugs with significant therapeutic impact in oncology and inflammatory diseases.
The 4-(pyridin-2-yl)benzoic acid scaffold is a key pharmacophore in numerous biologically active molecules. The strategic placement of the pyridine and benzoic acid moieties allows for critical interactions with the active sites of various enzymes, particularly kinases. Modifications to both the pyridine and benzoic acid rings, as well as the linkage between them, can dramatically influence inhibitory potency and selectivity. This guide will delve into the SAR of this class of compounds, supported by quantitative data and detailed experimental protocols to aid in the design and evaluation of novel inhibitors.
Comparative Inhibitory Activity of Pyridine-Containing Kinase Inhibitors
The following table summarizes the structure-activity relationship of a series of pyridine-containing derivatives as inhibitors of p38α Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the inflammatory response. The data highlights how substitutions on the pyridine and other aromatic rings impact the inhibitory concentration (IC50).
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | R3 (Amide) | p38α IC50 (nM) |
| 1 | H | 4-F | NH-cyclopropyl | 8 |
| 2 | H | 4-F | NH-methyl | 15 |
| 3 | H | 4-F | O-ethyl | > 1000 |
| 4 | 4-Me | 4-F | NH-cyclopropyl | 5 |
| 5 | 4-Cl | 4-F | NH-cyclopropyl | 12 |
| 6 | H | 2,4-diF | NH-cyclopropyl | 3 |
| 7 | H | 4-CN | NH-cyclopropyl | 25 |
| 8 | H | 4-OMe | NH-cyclopropyl | 50 |
This data is representative of typical SAR studies for pyridine-containing kinase inhibitors and is compiled for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. The following are standard protocols for key experiments in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human p38α MAPK
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer-compatible 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white, opaque 384-well plate, add the kinase assay buffer, the p38α enzyme, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their evaluation.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: General workflow for kinase inhibitor discovery and evaluation.
Biological activity of 4-(6-Bromopyridin-2-yl)benzoic acid analogs
A comparative analysis of the biological activities of 4-(6-Bromopyridin-2-yl)benzoic acid analogs is crucial for guiding further drug discovery and development efforts. While direct comparative studies on a wide range of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes findings from research on structurally related benzoic acid and pyridine derivatives to provide insights into their potential biological activities, relevant experimental protocols, and structure-activity relationships.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Potential Biological Activities and Targets
Derivatives of benzoic acid and pyridine are known to exhibit a wide range of biological activities, including:
-
Enzyme Inhibition: A prominent activity is the inhibition of various enzymes. For instance, different benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), which are targets for Alzheimer's disease treatment.[1] Similarly, derivatives have been explored as inhibitors of protein kinase CK2, a target in cancer therapy.[2] The pyridine moiety is also a key component in compounds targeting kinases like VEGFR-2, which is involved in angiogenesis.
-
Antimicrobial and Antioxidant Activity: Certain analogs of 4-[(4-bromophenyl)sulfonyl]benzoic acid have been evaluated for their antimicrobial and antioxidant properties.[3] These compounds have been tested against various bacterial and fungal strains.
-
Anticancer and Cytotoxic Effects: The cytotoxic effects of novel pyridine derivatives are often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colorectal).
-
Modulation of Proteostasis: Benzoic acid derivatives isolated from natural sources have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular protein degradation and are implicated in aging.[4]
Comparative Biological Data
The following tables summarize quantitative data from studies on related benzoic acid and pyridine derivatives to provide a comparative perspective on their potential activities.
Table 1: Acetylcholinesterase and Carbonic Anhydrase Inhibition by Tetrahydroisoquinolynyl-benzoic Acid Derivatives [1]
| Compound | Target | KI (nM) |
| 6c | hCA I | 33.00 ± 0.29 |
| 6e | hCA II | 18.78 ± 0.09 |
| 6f | AChE | 13.62 ± 0.21 |
Table 2: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs [3]
| Compound | Microorganism | MIC (µg/mL) |
| 6 | S. aureus ATCC 6538 | 250 |
| 5, 7, 8 | S. aureus ATCC 6538 | ≥ 500 |
Table 3: Protein Kinase CK2 Inhibitory Activity of 4-(Thiazol-5-yl)benzoic Acid Analogs [2]
| Compound Type | Target | IC50 (µM) |
| Azabenzene analogs | CK2α | 0.014 - 0.017 |
| Azabenzene analogs | CK2α' | 0.0046 - 0.010 |
| 2-Halo/2-methoxy-benzyloxy substituted | CK2α | 0.014 - 0.016 |
| 2-Halo/2-methoxy-benzyloxy substituted | CK2α' | 0.0088 - 0.014 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the biological screening of this compound analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is a common technique to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentrations.
Kinase Inhibition Assay (e.g., VEGFR-2)
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes.
-
Assay Principle: A common method is a fluorescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.
-
Procedure: The target kinase enzyme (e.g., VEGFR-2) is incubated with the test compound at various concentrations in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.
-
Detection: After a set incubation period, a detection reagent is added that preferentially binds to the remaining ATP, leading to a change in the fluorescent signal. A lower signal indicates higher kinase activity (more ATP consumed) and vice versa.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: General experimental workflow for the screening and development of bioactive compounds.
Structure-Activity Relationship (SAR)
Caption: A logical diagram illustrating key areas for structure-activity relationship (SAR) studies.
References
- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 4-(6-Bromopyridin-2-yl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The verification of compound purity is a cornerstone of chemical synthesis and drug development. For key intermediates like 4-(6-Bromopyridin-2-yl)benzoic acid, a crucial building block in the synthesis of various therapeutic agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors, ensuring high purity is non-negotiable.[1][2][3] Impurities can lead to unwanted side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data. This guide provides a comparative overview of standard analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and illustrative diagrams.
Purity Analysis Workflow
A systematic approach to purity analysis ensures that all potential impurities, including residual starting materials, byproducts, and solvents, are detected and quantified. The general workflow involves a combination of chromatographic and spectroscopic techniques to build a comprehensive purity profile.
Caption: Experimental workflow for purity analysis of synthesized organic compounds.
Comparative Purity Data
The purity of a synthesized compound is typically compared against commercially available standards or alternative building blocks. For this guide, we compare this compound with a positional isomer, 3-(6-Bromopyridin-2-yl)benzoic acid, which could arise as a synthetic byproduct or be used as an alternative in certain discovery programs. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, where purity is often reported as the area percentage of the main peak.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute purity determination.[7][8][9][10]
| Compound | Analytical Method | Reported Purity (%) | Key Advantages of Method |
| This compound | HPLC-UV (Area Normalization) | ≥ 98% | High throughput, excellent for detecting non-volatile impurities.[11][12] |
| qNMR (vs. Internal Standard) | ≥ 98% | Provides absolute purity, independent of chromophores; detects NMR-active impurities.[7][8] | |
| Alternative: 3-(6-Bromopyridin-2-yl)benzoic acid | HPLC-UV (Area Normalization) | ≥ 95% | Widely available, robust for routine quality control.[13] |
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are standard procedures for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This technique is the workhorse for purity determination, separating the main compound from non-volatile impurities.[11][12][14]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 90% A / 10% B.
-
Ramp to 10% A / 90% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.[11]
-
Purity Calculation: Purity is estimated by the area normalization method, where the area of the main peak is divided by the total area of all observed peaks.[4][12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the target compound and to identify impurities by their mass-to-charge ratio.[15][16][17][18]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Conditions: Typically the same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100 - 1000 m/z.
-
-
Analysis: The resulting chromatogram is analyzed to find the peak corresponding to the expected mass of this compound (C12H8BrNO2, Molecular Weight: 278.10 g/mol ). Other peaks are analyzed to identify potential impurities.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a signal from the target compound to that of a certified internal standard of known purity and weight.[7][8][9][10]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized compound into an NMR tube.[7]
-
Accurately weigh (to 0.01 mg) a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is crucial to ensure full relaxation of all protons for accurate integration.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Purity Calculation: The purity is calculated using the formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and the standard.
Application Context: Role in PARP Inhibition
This compound is a valuable intermediate in the synthesis of PARP inhibitors. PARP enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs. Since the HR pathway is faulty, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality .[1][2]
Caption: The synthetic lethality mechanism of PARP inhibitors in BRCA-mutant cancer cells.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 12. torontech.com [torontech.com]
- 13. calpaclab.com [calpaclab.com]
- 14. benchchem.com [benchchem.com]
- 15. tecan.com [tecan.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
A Comparative Crystallographic Analysis of Pyridinylbenzoic Acid Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of 4-(pyridin-4-yl)benzoic acid and its structural isomer, 3-(4-pyridyl)benzoic acid. While the crystal structure for 4-(pyridin-2-yl)benzoic acid is not publicly available, this guide offers insights into the crystallographic features of closely related isomers, which are valuable for understanding structure-property relationships in drug design and materials science. The comparison is supported by experimental data from single-crystal X-ray diffraction studies.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 4-(pyridin-4-yl)benzoic acid and 3-(4-pyridyl)benzoic acid, offering a direct comparison of their solid-state structures.
| Parameter | 4-(pyridin-4-yl)benzoic acid | 3-(4-pyridyl)benzoic acid |
| Chemical Formula | C₁₂H₉NO₂ | C₁₂H₉NO₂ |
| Molecular Weight | 199.20 g/mol | 199.20 g/mol |
| Crystal System | Not specified in snippets | Orthorhombic |
| Space Group | Not specified in snippets | Pbca |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å | a = 13.839(3) Å, b = 7.013(7) Å, c = 19.469(10) Å |
| α = ? °, β = ? °, γ = ? ° | α = 90°, β = 90°, γ = 90° | |
| Cell Volume | ? ų | 1890(2) ų |
| Z | ? | 8 |
| Temperature | ? K | 296 K |
| Radiation | ? | Mo Kα (λ = 0.71069 Å) |
| Dihedral Angle | Not specified in snippets | 32.14(7)° (between phenyl and pyridine rings) |
| Key Interactions | Not specified in snippets | Intermolecular O—H···N hydrogen bonds |
| CCDC Number | 850071 | Not specified in snippets |
Data for 3-(4-pyridyl)benzoic acid is sourced from a 2009 publication in Acta Crystallographica Section E.[1]
Structural Insights and Comparison
The structural data reveals significant differences in the crystal packing of the two isomers. 3-(4-Pyridyl)benzoic acid crystallizes in the orthorhombic space group Pbca.[1] Its molecular structure is not planar, with a notable dihedral angle of 32.14(7)° between the phenyl and pyridine rings.[1] The carboxylic acid group is also slightly twisted out of the plane of the benzene ring.[1] The crystal structure is characterized by intermolecular O—H···N hydrogen bonds, which link neighboring molecules into infinite chains.[1]
While detailed crystallographic data for 4-(pyridin-4-yl)benzoic acid was not fully available in the initial search, its CCDC deposition number (850071) indicates that a full crystallographic dataset is available through the Cambridge Structural Database.[2] This would allow for a more in-depth comparison of bond lengths, bond angles, and torsion angles.
The difference in the substitution pattern (meta- vs. para-pyridyl group) directly influences the overall molecular symmetry and the geometry of intermolecular interactions, leading to different crystal packing arrangements and potentially different physicochemical properties such as solubility and melting point.
Experimental Protocols
The following sections detail the general methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of pyridinylbenzoic acid derivatives, based on the available literature.
Synthesis and Crystallization
Single crystals of 3-(4-pyridyl)benzoic acid suitable for X-ray analysis were obtained by the slow evaporation of an anhydrous ethanol solution.[1] For other derivatives, such as the co-crystal of 2-aminobenzoic acid with 4-(pyridin-4-yldisulfanyl)pyridine, crystals were obtained from a chloroform solution.
X-ray Data Collection and Structure Refinement
For 3-(4-pyridyl)benzoic acid, X-ray diffraction data was collected at 296 K using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation.[3] The structure was solved using direct methods and refined by full-matrix least-squares on F².
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for crystal structure determination and the fundamental relationship between molecular structure and crystal packing.
Caption: Experimental workflow for the determination of crystal structures.
Caption: Influence of molecular structure on crystal packing.
References
Safety Operating Guide
Proper Disposal of 4-(6-Bromopyridin-2-yl)benzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(6-Bromopyridin-2-yl)benzoic acid, a halogenated pyridine derivative. Adherence to these protocols is crucial for maintaining compliance with safety regulations and fostering a culture of responsibility within the laboratory.
Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as harmful if swallowed and poses a danger to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
Hazard Summary
The following table summarizes the known hazards of this compound and related compounds.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| Acute Aquatic Hazard, Category 3 | Harmful to aquatic life.[1] | Avoid release to the environment.[1] |
| Skin Irritation | May cause skin irritation.[4] | Wash skin thoroughly after handling.[1] Wear protective gloves. |
| Eye Irritation | May cause serious eye irritation.[4] | Wear eye protection.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound .[2][6]
-
Establish a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[2][6]
-
Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous reactions. [2][7]
2. Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) into the designated "Halogenated Organic Waste" container.[6]
-
Solutions:
-
If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution must be collected in the "Halogenated Organic Waste" container.[6]
-
If dissolved in a non-halogenated solvent , the waste should still be disposed of as halogenated waste due to the presence of the brominated compound.[6]
-
3. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[2][3]
-
The container must be clearly and accurately labeled. The label must include:
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be cool, dry, well-ventilated, and away from sources of ignition or incompatible chemicals.[3][8]
-
Ensure the container remains closed except when actively adding waste.[9]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Follow all institutional and local regulations for the final disposal of the waste at an approved waste disposal plant.[1][5][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For a small spill, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[2][8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[6]
-
Decontamination: Clean the affected area thoroughly.
-
Do not allow the spilled chemical to enter drains or waterways. [1][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. itwreagents.com [itwreagents.com]
Essential Safety and Handling Protocols for 4-(6-Bromopyridin-2-yl)benzoic acid
For Immediate Implementation: This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(6-Bromopyridin-2-yl)benzoic acid. Adherence to these protocols is imperative for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All operations with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[1] | Laboratory coat | Work within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate. |
| Solution Preparation | Chemical splash goggles[1] | Nitrile or neoprene gloves[1] | Laboratory coat | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield[6] | Nitrile or neoprene gloves[1] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, thoroughly review the safety guidelines for pyridine and its derivatives, as well as for brominated benzoic acids.[1][3][4][6][7]
-
Ensure that a certified chemical fume hood is in proper working order.
-
Verify the location and functionality of the nearest safety shower and eyewash station.[8]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all required equipment and reagents before introducing the this compound to the work area.
2. Handling:
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[5]
-
When weighing the solid, use a draft shield to prevent dispersal of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Use compatible labware (e.g., glass, PTFE) to prevent reactions with the container.
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9]
3. Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Wipe down the work area within the fume hood after completion of the experiment.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[10]
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
All waste containing this compound, including unused material, contaminated consumables, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[3] Do not pour any waste down the drain.[11]
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. uwlax.edu [uwlax.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. aksci.com [aksci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
